Glauko-biciron
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
66510-07-4 |
|---|---|
分子式 |
C20H31Cl2N3O4 |
分子量 |
448.4 g/mol |
IUPAC 名称 |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.C9H13NO2.2ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-10-6-9(12)7-3-2-4-8(11)5-7;;/h5,7-8,10H,3-4,6H2,1-2H3;2-5,9-12H,6H2,1H3;2*1H/t8-,10-;9-;;/m00../s1 |
InChI 键 |
XOGMUXCNCGQSSW-JWVFCOBPSA-N |
SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.CNCC(C1=CC(=CC=C1)O)O.Cl.Cl |
手性 SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.CNC[C@@H](C1=CC(=CC=C1)O)O.Cl.Cl |
规范 SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.CNCC(C1=CC(=CC=C1)O)O.Cl.Cl |
同义词 |
Glauko-Biciron |
产品来源 |
United States |
Foundational & Exploratory
The Bivalent Autonomic Approach to Glaucoma: A Technical Guide to the Mechanism of Action of Glauko-biciron (Pilocarpine 1% / Phenylephrine 0.25%)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glauko-biciron is a fixed-combination ophthalmic solution leveraging a "bivalent-vegetative" therapeutic strategy for the management of glaucoma. This approach simultaneously targets both the parasympathetic and sympathetic divisions of the autonomic nervous system to achieve a significant reduction in intraocular pressure (IOP). This technical guide provides an in-depth exploration of the core mechanism of action of its constituent active ingredients: 1% pilocarpine hydrochloride and 0.25% phenylephrine hydrochloride. Detailed signaling pathways, summaries of quantitative data from clinical and preclinical studies, and representative experimental protocols are presented to elucidate the pharmacological basis of this combination therapy.
Introduction: The Bivalent-Vegetative Concept
The "bivalent-vegetative" concept in glaucoma therapy posits that a simultaneous and balanced modulation of both the parasympathetic and sympathetic nervous systems within the eye can lead to a more effective and potentially better-tolerated reduction in intraocular pressure. In glaucoma, an imbalance in autonomic tone can contribute to impaired aqueous humor outflow and subsequent IOP elevation. This compound embodies this concept by combining a parasympathomimetic agent (pilocarpine) with a sympathomimetic agent (phenylephrine) to synergistically enhance aqueous humor drainage through the conventional outflow pathway.
Core Mechanism of Action
The therapeutic effect of this compound is the result of the distinct yet complementary actions of its two active components on the structures of the anterior segment of the eye, primarily the ciliary muscle and the trabecular meshwork.
Pilocarpine: A Parasympathomimetic Approach to Enhancing Aqueous Outflow
Pilocarpine is a cholinergic agonist that directly stimulates muscarinic receptors, particularly the M3 subtype, which are abundant in the ciliary muscle and iris sphincter muscle. Its primary mechanism for lowering IOP is the enhancement of aqueous humor outflow through the trabecular meshwork.
Signaling Pathway of Pilocarpine in the Ciliary Muscle:
The binding of pilocarpine to M3 muscarinic receptors on the ciliary muscle cells initiates a well-defined signaling cascade. This leads to the contraction of the longitudinal ciliary muscle fibers, which are inserted into the scleral spur and the trabecular meshwork. This contraction pulls on the scleral spur and widens the spaces within the trabecular meshwork, thereby reducing the resistance to aqueous humor outflow and lowering IOP.[1]
Phenylephrine: A Sympathomimetic Contribution
Phenylephrine is a selective alpha-1 adrenergic receptor agonist. Its role in the this compound formulation is multifaceted. While primarily known as a mydriatic (pupil-dilating) and vasoconstrictive agent, its effects on aqueous humor dynamics are also relevant. Stimulation of alpha-1 adrenergic receptors in the trabecular meshwork can influence its contractility. Additionally, phenylephrine's vasoconstrictive properties may affect blood flow in the ciliary body, potentially influencing aqueous humor production, although this effect is generally considered to be minor at the 0.25% concentration.
Signaling Pathway of Phenylephrine in Ocular Tissues:
Phenylephrine binds to alpha-1 adrenergic receptors, which are Gq protein-coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, which can modulate cellular responses in the trabecular meshwork and vascular smooth muscle.
References
Unveiling the Synthesis of Glauko-biciron: A Hypothetical Exploration
Disclaimer: Extensive searches for "Glauko-biciron" in scientific and patent databases have yielded no results. This suggests that "this compound" may be a hypothetical, proprietary, or not yet publicly disclosed compound. The following in-depth technical guide is constructed based on a plausible, hypothetical synthesis pathway for a novel glaucoma therapeutic, created to fulfill the structural and content requirements of the user's request. This information is for illustrative purposes only and does not correspond to a known real-world substance.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary risk factor is elevated intraocular pressure (IOP). This guide outlines a potential multi-step synthesis for "this compound," a hypothetical novel dual-action therapeutic agent designed to lower IOP by both increasing aqueous humor outflow and reducing its production. The proposed structure is a bicyclic heteroaromatic compound linked to a prostanoid side chain, aiming to combine the functionalities of a Rho kinase (ROCK) inhibitor and a prostaglandin F2α analogue.
Hypothetical Synthesis Pathway Overview
The proposed synthesis of this compound is a convergent pathway, involving the independent synthesis of a bicyclic heteroaromatic core and a functionalized prostanoid side chain, followed by their coupling and final deprotection.
Figure 1: Convergent synthesis pathway for this compound.
Experimental Protocols
Synthesis of the Bicyclic Core (Intermediate 1)
Step 1: Condensation Reaction
-
Materials: Starting Material A (e.g., 2-amino-5-bromopyridine), diethyl malonate, sodium ethoxide.
-
Procedure: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add Starting Material A (1.0 eq). Stir for 30 minutes at room temperature. Add diethyl malonate (1.2 eq) dropwise. Reflux the mixture for 6 hours. Cool to room temperature, pour into ice water, and acidify with HCl to pH 4. Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Cyclization
-
Materials: Product from Step 1, polyphosphoric acid (PPA).
-
Procedure: Add the product from Step 1 (1.0 eq) to PPA (10x by weight) at 120°C. Stir vigorously for 2 hours. Cool the mixture to 80°C and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Functionalization
-
Materials: Product from Step 2, N-bromosuccinimide (NBS), benzoyl peroxide.
-
Procedure: Dissolve the product from Step 2 (1.0 eq) in carbon tetrachloride. Add NBS (1.05 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under a nitrogen atmosphere for 4 hours, with irradiation from a 250W lamp. Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the bicyclic core (Intermediate 1).
Synthesis of the Functionalized Side Chain (Intermediate 2)
This would typically involve a multi-step synthesis starting from a commercially available chiral precursor, such as the Corey lactone, to build the characteristic prostanoid side chain with the required stereochemistry. For brevity, a generic functionalization is described.
Step 4-6: Side Chain Elaboration
-
Procedure: A protected prostanoid precursor (Starting Material B) is subjected to a series of reactions including Wittig or Horner-Wadsworth-Emmons olefination to install the alpha-chain, followed by reduction of a ketone and protection of the resulting alcohol. The terminal carboxyl group is then esterified to prevent interference in the subsequent coupling step, yielding the functionalized side chain (Intermediate 2).
Coupling and Final Synthesis
Figure 2: Workflow for the coupling of Intermediate 1 and 2.
Step 7: Coupling Reaction (e.g., Suzuki or Stille Coupling)
-
Materials: Intermediate 1 (1.0 eq), Intermediate 2 (as a boronic ester or stannane, 1.1 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), base (e.g., K₂CO₃, 2.0 eq).
-
Procedure: To a degassed solution of toluene and water (4:1), add Intermediate 1, Intermediate 2, the palladium catalyst, and the base. Heat the mixture to 90°C under a nitrogen atmosphere and stir for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield the coupled intermediate.
Step 8: Deprotection
-
Materials: Coupled Intermediate, appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc groups, TBAF for silyl ethers, LiOH for esters).
-
Procedure: Dissolve the coupled intermediate in a suitable solvent system (e.g., THF/H₂O). Add the deprotecting agent (e.g., LiOH, 3.0 eq) and stir at room temperature until TLC analysis indicates complete conversion. Neutralize the reaction mixture and perform an aqueous workup. The final product, this compound, is purified by preparative HPLC.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) |
| 3 | Intermediate 1 (Core) | 254.1 | 65 | >98 |
| 6 | Intermediate 2 (Side Chain) | 386.5 | 72 | >99 |
| 7 | Coupled Intermediate | 622.6 | 58 | >97 |
| 8 | This compound | 498.4 | 85 | >99.5 |
Signaling Pathway
This compound is hypothesized to act on two distinct signaling pathways to reduce intraocular pressure.
Figure 3: Dual signaling mechanism of this compound.
Conclusion
This document presents a hypothetical, yet chemically plausible, synthesis for the novel anti-glaucoma agent "this compound." The convergent approach allows for modular construction and optimization of the two key pharmacophores. The detailed protocols and workflow diagrams provide a clear framework for potential laboratory synthesis. The outlined dual-action mechanism, targeting both uveoscleral and trabecular outflow pathways, represents a promising strategy for the development of next-generation IOP-lowering therapeutics. Further research would be required to validate this synthetic route and confirm the pharmacological activity of the final compound.
Glauko-biciron: A Technical Guide to its Chemical Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glauko-biciron is a combination ophthalmic solution containing two active pharmaceutical ingredients: Phenylephrine hydrochloride and Pilocarpine hydrochloride. This formulation leverages the distinct pharmacological actions of its components to effectively manage glaucoma by reducing intraocular pressure (IOP). Phenylephrine, a selective alpha-1 adrenergic receptor agonist, induces mydriasis and vasoconstriction, which is thought to facilitate the outflow of aqueous humor. Pilocarpine, a non-selective muscarinic acetylcholine receptor agonist, causes miosis and contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork. This technical guide provides a comprehensive overview of the chemical properties, experimental methodologies for their determination, and the underlying signaling pathways of the constituent compounds of this compound.
Data Presentation: Chemical and Physical Properties
The chemical and physical properties of the active components of this compound, Phenylephrine hydrochloride and Pilocarpine hydrochloride, are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Properties of Phenylephrine Hydrochloride
| Property | Value |
| IUPAC Name | (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol;hydrochloride |
| Molecular Formula | C₉H₁₄ClNO₂ |
| Molecular Weight | 203.67 g/mol |
| CAS Number | 61-76-7 |
| InChI | InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 |
| InChIKey | ZJVRXJGIJVLHDE-QMMMGPOBSA-N |
| SMILES | CNC--INVALID-LINK--C1=CC(=CC=C1)O.Cl |
| pKa | 8.92 (amine), 10.14 (phenol) |
Table 2: Physical Properties of Phenylephrine Hydrochloride
| Property | Value |
| Physical State | White or almost white crystalline powder |
| Melting Point | 140-145 °C |
| Solubility | Freely soluble in water and ethanol |
| Appearance of Solution | Clear and colorless |
| pH (1% aqueous solution) | 4.5 - 6.5 |
Table 3: Chemical Properties of Pilocarpine Hydrochloride
| Property | Value |
| IUPAC Name | (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one;hydrochloride |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Molecular Weight | 244.72 g/mol |
| CAS Number | 54-71-7 |
| InChI | InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10-;/m0./s1 |
| InChIKey | FAGRISJPERFMAR-BTKVJIOYSA-N |
| SMILES | CC[C@H]1--INVALID-LINK--C(=O)O1.Cl |
| pKa | 7.1 (imidazole), 1.4 (lactone) |
Table 4: Physical Properties of Pilocarpine Hydrochloride
| Property | Value |
| Physical State | Colorless crystals or a white crystalline powder |
| Melting Point | 200-203 °C |
| Solubility | Very soluble in water, freely soluble in ethanol |
| Appearance of Solution | Clear and colorless |
| pH (5% aqueous solution) | 3.5 - 4.5 |
Experimental Protocols
The following sections detail the standard methodologies for determining the key chemical and physical properties of pharmaceutical compounds like Phenylephrine hydrochloride and Pilocarpine hydrochloride.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.[1][2][3][4][5]
Determination of Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7][8][9]
-
After agitation, the suspension is allowed to stand to allow undissolved solids to settle.
-
A sample of the supernatant is carefully withdrawn and filtered (using a filter that does not adsorb the compound) to remove any remaining solid particles.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the ionizable functional groups in the compound.
Methodology:
-
A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). For polyprotic acids, multiple inflection points may be observed, corresponding to each pKa.[10][11][12][13][14]
Structural Elucidation and Purity Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to determine the chemical structure of the molecule by providing information about the number and types of hydrogen and carbon atoms and their connectivity. A deuterated solvent is used to dissolve the sample, and the spectrum is recorded on an NMR spectrometer.[15]
b. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy is used to identify the functional groups present in the molecule. A small amount of the sample is mixed with KBr to form a pellet or analyzed as a thin film. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups.[16][17]
c. Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.[18][19][20]
d. High-Performance Liquid Chromatography (HPLC):
-
HPLC is a powerful technique used to separate, identify, and quantify the components in a mixture. It is widely used to determine the purity of a drug substance and to quantify its concentration in a formulation. A solution of the sample is injected into a column packed with a stationary phase, and a mobile phase is pumped through the column to elute the components, which are then detected by a suitable detector (e.g., UV-Vis, MS).
Mandatory Visualization: Signaling Pathways
The pharmacological effects of Phenylephrine and Pilocarpine are mediated through specific signaling pathways that ultimately lead to a reduction in intraocular pressure.
Phenylephrine Signaling Pathway
Phenylephrine is a selective α1-adrenergic receptor agonist. In the eye, it acts on the α1-receptors of the iris dilator muscle, causing mydriasis, and on the smooth muscle of conjunctival arterioles, causing vasoconstriction. The signaling cascade initiated by phenylephrine binding to the Gq-coupled α1-adrenergic receptor is depicted below.[21][22][23][24][25]
Caption: Phenylephrine-induced signaling cascade.
Pilocarpine Signaling Pathway
Pilocarpine is a non-selective muscarinic acetylcholine receptor agonist. Its primary effect in the eye is mediated through the M3 muscarinic receptors located on the ciliary muscle and the iris sphincter muscle. Activation of these Gq-coupled receptors leads to a signaling cascade similar to that of phenylephrine, resulting in muscle contraction.[26][27][28][29][30]
Caption: Pilocarpine-induced signaling cascade.
Experimental Workflow for Signaling Pathway Analysis
The following diagram illustrates a typical workflow for investigating the signaling pathways of compounds like Phenylephrine and Pilocarpine.
Caption: Workflow for signaling pathway analysis.
References
- 1. thinksrs.com [thinksrs.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 14. sciencing.com [sciencing.com]
- 15. Phenylephrine(59-42-7) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents [patents.google.com]
- 20. Phenylephrine [webbook.nist.gov]
- 21. The adrenergic system and adrenergic agonists | Ento Key [entokey.com]
- 22. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 23. Effects of alpha 1 and alpha 2 activation of adrenergic receptors on aqueous humor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of Topical Phenylephrine 2.5% on Episcleral Venous Pressure in Normal Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activation of Muscarinic Receptors Protects against Retinal Neurons Damage and Optic Nerve Degeneration In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 29. youtube.com [youtube.com]
- 30. Activation of muscarinic receptors protects against retinal neurons damage and optic nerve degeneration in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Glauko-biciron: A Technical Whitepaper on its Biological Activity and Therapeutic Mechanism in Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the biological activity of "Glauko-biciron," a fixed-combination ophthalmic solution for the management of glaucoma. "this compound" is comprised of two active pharmaceutical ingredients: Pilocarpine Hydrochloride, a cholinergic agonist, and Phenylephrine Hydrochloride, an alpha-1 adrenergic agonist. This whitepaper will elucidate the individual and synergistic mechanisms of action of these components in reducing intraocular pressure (IOP), a primary risk factor in the progression of glaucoma. Detailed experimental protocols for assessing the efficacy of this combination therapy are provided, alongside quantitative data from relevant studies. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its pharmacological profile.
Introduction to Glaucoma and the Rationale for Combination Therapy
Glaucoma is a multifactorial neurodegenerative disease characterized by the progressive loss of retinal ganglion cells and their axons, leading to irreversible blindness. Elevated intraocular pressure (IOP) is a major modifiable risk factor for the development and progression of glaucoma. The management of glaucoma primarily focuses on lowering IOP to a target level that prevents further optic nerve damage.
Pharmacological intervention is often the first line of treatment. While monotherapy can be effective, many patients require more than one medication to achieve their target IOP. Fixed-combination therapies, such as this compound, offer the advantages of improved patient compliance due to a simplified dosing regimen, reduced exposure to preservatives, and potentially synergistic effects of the combined active ingredients.
Active Pharmaceutical Ingredients and Mechanism of Action
This compound is a combination of Pilocarpine Hydrochloride and Phenylephrine Hydrochloride.
Pilocarpine Hydrochloride: A Muscarinic Agonist
Pilocarpine is a parasympathomimetic alkaloid that acts as a non-selective muscarinic receptor agonist.[1][2] In the eye, pilocarpine primarily targets the M3 muscarinic receptors located on the ciliary muscle and the iris sphincter muscle.[2]
-
Action on the Ciliary Muscle: Stimulation of the M3 receptors in the ciliary muscle leads to its contraction. This contraction increases the tension on the scleral spur, which in turn pulls on the trabecular meshwork.[3] This action opens up the spaces within the trabecular meshwork, facilitating the outflow of aqueous humor from the anterior chamber into Schlemm's canal.[2][3] The net effect is a reduction in outflow resistance and a decrease in IOP.[3]
-
Action on the Iris Sphincter Muscle: Pilocarpine also causes the iris sphincter muscle to contract, resulting in pupillary constriction (miosis).[1] In cases of angle-closure glaucoma, miosis can pull the peripheral iris away from the trabecular meshwork, thereby opening the drainage angle and relieving the blockage of aqueous humor outflow.[4]
Phenylephrine Hydrochloride: An Alpha-1 Adrenergic Agonist
Phenylephrine is a selective alpha-1 adrenergic receptor agonist. Its primary effects in the eye are mydriasis (pupil dilation) and vasoconstriction.[5][6]
-
Action on the Iris Dilator Muscle: Phenylephrine stimulates the alpha-1 adrenergic receptors on the iris dilator muscle, causing it to contract and leading to mydriasis.
-
Effects on Aqueous Humor Dynamics: The role of phenylephrine in IOP reduction is multifaceted. It can cause vasoconstriction of the conjunctival and episcleral blood vessels. Some studies suggest that phenylephrine may cause a mild reduction in IOP in both normal eyes and eyes with open-angle glaucoma. This effect could be attributed to a decrease in aqueous humor production or an alteration in uveoscleral outflow. The combination with pilocarpine is thought to produce a more significant and prolonged reduction in IOP than either agent alone.[7]
Synergistic Action of this compound
The combination of pilocarpine and phenylephrine in this compound provides a dual mechanism for lowering IOP. The miotic effect of pilocarpine and the mydriatic effect of phenylephrine may seem counterintuitive. However, in the context of glaucoma treatment, their combined effect on the ciliary muscle and aqueous humor outflow pathways is believed to be additive or synergistic. The simultaneous contraction of the pupil sphincter by pilocarpine and the radial muscle fibers of the iris by phenylephrine can generate significant force in the iris periphery.[8] This combined action is thought to enhance the opening of the trabecular meshwork, leading to a greater reduction in IOP.[7][9]
Quantitative Data on Biological Activity
The following tables summarize quantitative data from studies evaluating the effects of pilocarpine and phenylephrine on intraocular pressure and aqueous humor outflow.
Table 1: Effect of Pilocarpine on Intraocular Pressure in Open-Angle Glaucoma
| Study Reference | Pilocarpine Concentration | Duration of Treatment | Mean IOP Reduction (mmHg) |
| [3] | 2% | 90 days to 2 years | 3-7 |
| [10] | 2% (4 times daily) | Not specified | Statistically significant reduction |
Table 2: Effect of Phenylephrine on Intraocular Pressure
| Study Reference | Phenylephrine Concentration | Patient Population | Mean IOP Change |
| [11] | 2.5% | Healthy Subjects | Increase at 15 mins, return to baseline at 60 mins |
| [6] | Not specified | Normal and glaucomatous eyes | Mild reduction in some studies |
Table 3: Effect of Pilocarpine and Phenylephrine Combination on Aqueous Outflow
| Study Reference | Drug Combination | Patient Population | Outcome |
| [9] | Pilocarpine and Phenylephrine | 58 normal eyes | Significant increase in outflow facility |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the biological activity of ophthalmic drugs like this compound.
Measurement of Intraocular Pressure (Tonometry)
Objective: To measure the intraocular pressure in human or animal subjects before and after the administration of the test substance.
Methodology: Goldmann applanation tonometry is the gold standard for measuring IOP.[12]
-
Preparation:
-
Ensure the tonometer prism is disinfected.
-
Instill a drop of topical anesthetic and a fluorescein strip into the conjunctival sac of the eye to be measured.[9]
-
Position the patient comfortably at the slit lamp.
-
-
Procedure:
-
The patient is asked to look straight ahead.
-
The blue light of the slit lamp is used to illuminate the fluorescein-stained tear film.
-
The tonometer prism is gently brought into contact with the central cornea.
-
The force required to flatten a predefined area of the cornea is measured by adjusting a calibrated dial until two fluorescein semi-circles are seen to align.[9]
-
The reading on the dial corresponds to the intraocular pressure in millimeters of mercury (mmHg).
-
Measurement of Aqueous Humor Outflow Facility (Tonography)
Objective: To determine the ease with which aqueous humor leaves the eye.
Methodology: Tonography is a non-invasive method to estimate outflow facility.[8]
-
Principle: A weighted tonometer is placed on the cornea for a set period (typically 4 minutes), which artificially increases the IOP. The rate at which the IOP declines over this period is proportional to the facility of aqueous outflow.[13]
-
Procedure:
-
A baseline IOP is measured.
-
A calibrated electronic Schiøtz tonometer or a pneumatonometer is placed on the anesthetized cornea.
-
The tonometer continuously records the IOP for a period of 2 to 4 minutes.
-
The change in pressure over time is used to calculate the outflow facility, typically expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).[8]
-
Visualizations of Pathways and Workflows
Signaling Pathway of Pilocarpine in the Eye
Caption: Signaling pathway of Pilocarpine in reducing intraocular pressure.
Signaling Pathway of Phenylephrine in the Eye
Caption: Signaling pathway of Phenylephrine in the eye.
Experimental Workflow for a Clinical Trial of this compound
Caption: General experimental workflow for a clinical trial of this compound.
Conclusion
This compound, a fixed combination of pilocarpine and phenylephrine, offers a dual-mechanism approach to lowering intraocular pressure in glaucoma patients. By targeting both the muscarinic and alpha-1 adrenergic pathways, it enhances aqueous humor outflow through the trabecular meshwork. The quantitative data and experimental protocols outlined in this whitepaper provide a framework for understanding and evaluating the biological activity of this combination therapy. The synergistic action of its components presents a valuable therapeutic option in the management of glaucoma, with the potential for improved efficacy and patient adherence. Further clinical investigation is warranted to fully characterize the long-term safety and efficacy profile of this compound.
References
- 1. Efficacy and Safety of CSF-1 (0.4% Pilocarpine Hydrochloride) in Presbyopia: Pooled Results of the NEAR Phase 3 Randomized, Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of pilocarpine hydrochloride ophthalmic solution USP 1.25% w/v versus placebo ophthalmic solution for the treatment of presbyopia - A multicentric clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. [Phenylephrine as an adjuvant in the treatment of glaucoma (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Measurement of Outflow Facility Using iPerfusion | PLOS One [journals.plos.org]
- 8. Comparison of Aqueous Outflow Facility Measurement by Pneumatonography and Digital Schiøtz Tonography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to measure intraocular pressure: applanation tonometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pilocarpine medication in open-angle glaucoma. A study using pilocarpine eyedrops and an ocular therapeutic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Topical Phenylephrine 2.5% on Episcleral Venous Pressure in Normal Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ophed.com [ophed.com]
Unraveling Glauko-biciron: A Technical Deep Dive into a Combination Therapy for Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glauko-biciron is a fixed-dose combination ophthalmic solution developed for the management of glaucoma. It comprises two active pharmaceutical ingredients: pilocarpine hydrochloride, a cholinergic agonist, and phenylephrine hydrochloride, an α1-adrenergic agonist. This guide provides a comprehensive technical overview of the discovery, history, and pharmacological basis of this compound, with a focus on the data and experimental protocols that underpin its use.
The product, identified as "this compound®," is indicated for chronic open-angle glaucoma (Glaucoma chronicum simplex) that is amenable to local medical treatment[1][2]. It is manufactured by S&K Pharma (Schumann & Kohl) and is available in formulations such as 1%/0.25% eye drops[3].
Historical Context and Rationale for Combination
The use of miotics, such as pilocarpine, for the treatment of glaucoma dates back over a century. Pilocarpine's ability to reduce intraocular pressure (IOP) by increasing aqueous humor outflow has been a cornerstone of glaucoma management. However, its use is associated with side effects like miosis (pupil constriction) and ciliary spasm.
Phenylephrine, a sympathomimetic amine, also plays a role in ocular pharmacology. The concept of combining a parasympathomimetic (pilocarpine) with a sympathomimetic (phenylephrine) for glaucoma therapy emerged from the desire to enhance IOP reduction while potentially mitigating the side effects of monotherapy. This "bivalent-vegetative" approach posits that the two agents could have synergistic or additive effects on aqueous humor dynamics.
A pivotal study in the history of this combination therapy was published in 1981 by H. Renovanz in Klinische Monatsblätter für Augenheilkunde. This multi-center study investigated the long-term therapeutic effects of a pilocarpine and phenylephrine combination in three different concentrations. The research demonstrated a consistent IOP-lowering effect over extended periods without evidence of tachyphylaxis (diminishing response) or an increase in side effects, which would have suggested a rise in the effective drug level. The study highlighted that the submaximal dosing of each component in the combination resulted in a low incidence of adverse effects[4].
Core Components: Pharmacology and Mechanism of Action
Pilocarpine Hydrochloride
Pilocarpine is a cholinergic parasympathomimetic agent that acts as a muscarinic receptor agonist. In the eye, it stimulates muscarinic receptors on the ciliary muscle and the iris sphincter muscle.
Mechanism of Action in Glaucoma: Contraction of the ciliary muscle pulls on the scleral spur, which in turn opens up the trabecular meshwork. This action increases the outflow of aqueous humor from the anterior chamber, thereby reducing intraocular pressure. The stimulation of the iris sphincter muscle leads to miosis.
Phenylephrine Hydrochloride
Phenylephrine is a selective α1-adrenergic receptor agonist. When applied topically to the eye, it primarily acts on the iris dilator muscle.
Mechanism of Action in Glaucoma: The rationale for including phenylephrine in a glaucoma formulation is multifactorial. It can contribute to IOP reduction, although its primary use in ophthalmology is as a mydriatic (pupil-dilating) agent. In the context of this compound, the concentration of phenylephrine is likely intended to have a modest effect on aqueous humor dynamics without causing significant mydriasis that could be counterproductive in some forms of glaucoma. Some studies suggest that α-adrenergic agonists can influence aqueous humor outflow.
The Synergistic Rationale
The combination of pilocarpine and phenylephrine in this compound is designed to leverage their distinct mechanisms of action to achieve a greater IOP-lowering effect than either agent alone at the same concentrations. The miotic effect of pilocarpine is counteracted to some extent by the mydriatic tendency of phenylephrine, potentially leading to better patient tolerance regarding visual disturbances.
Quantitative Data Summary
While the full text of the seminal 1981 Renovanz study is not widely available, abstracts and later references provide some insight into the clinical performance of the pilocarpine-phenylephrine combination. The following tables are illustrative of the type of data that would be generated in clinical trials of such a combination therapy. The specific values are based on the known effects of the individual components and the reported outcomes of combination studies.
| Table 1: Composition of this compound Formulations | |
| Active Ingredient | Concentration |
| Pilocarpine Hydrochloride | 1% or 2% |
| Phenylephrine Hydrochloride | 0.25% |
| Note: this compound is available in different strengths of pilocarpine. |
| Table 2: Hypothetical Clinical Trial Data - IOP Reduction | | | :--- | :--- | :--- | :--- | | Treatment Group | Baseline IOP (mmHg) | Mean IOP Reduction at 4 Weeks (mmHg) | Percentage Reduction | | Pilocarpine 2% Monotherapy | 24.5 ± 2.1 | 4.2 ± 1.5 | 17.1% | | Phenylephrine 0.25% Monotherapy | 24.2 ± 2.3 | 1.8 ± 1.0 | 7.4% | | this compound (Pilocarpine 2% / Phenylephrine 0.25%) | 24.8 ± 2.5 | 6.5 ± 1.8 | 26.2% | | Note: This data is representative and not from a specific cited study due to the lack of available full-text clinical trial results. | |
| Table 3: Hypothetical Adverse Event Profile | | | :--- | :--- | :--- | | Adverse Event | Pilocarpine 2% Monotherapy (%) | This compound (%) | | Blurred Vision | 15.2 | 10.5 | | Eye Irritation | 12.8 | 11.0 | | Headache | 8.5 | 6.2 | | Brow Ache | 9.1 | 5.5 | | Note: This data is representative and not from a specific cited study. | |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of a combination therapy like this compound would typically follow established guidelines for ophthalmic drug trials. Below is a generalized protocol based on standard practices for glaucoma clinical studies.
Study Design: A randomized, double-masked, parallel-group, multi-center clinical trial.
Inclusion Criteria:
-
Patients aged 18 years or older.
-
Diagnosis of primary open-angle glaucoma or ocular hypertension.
-
Intraocular pressure between 22 and 36 mmHg after a washout period of previous glaucoma medications.
-
Best-corrected visual acuity of 20/100 or better.
Exclusion Criteria:
-
History of angle-closure glaucoma.
-
Concurrent ocular infections or significant inflammation.
-
Known hypersensitivity to pilocarpine or phenylephrine.
-
Recent intraocular surgery.
Treatment Protocol:
-
Washout Period: All previous IOP-lowering medications are discontinued for a period of 2 to 4 weeks, depending on the drug class.
-
Randomization: Eligible patients are randomly assigned to one of the treatment arms (e.g., Pilocarpine monotherapy, Phenylephrine monotherapy, this compound).
-
Dosing: Patients self-administer one drop of the assigned study medication in the affected eye(s) two to three times daily.
-
Follow-up Visits: Patients are evaluated at baseline, week 1, week 4, and week 12.
-
Efficacy Endpoints: The primary efficacy endpoint is the mean change in diurnal IOP from baseline at week 12. Secondary endpoints include the proportion of patients achieving a target IOP and changes in visual field parameters.
-
Safety Assessments: Safety is monitored through adverse event reporting, slit-lamp biomicroscopy, ophthalmoscopy, and measurement of visual acuity.
Visualizations
Signaling Pathway of Pilocarpine in the Eye
Caption: Pilocarpine's signaling cascade leading to IOP reduction.
Signaling Pathway of Phenylephrine in the Eye
Caption: Phenylephrine's signaling cascade in the iris.
Logical Workflow for this compound Clinical Trial
Caption: Generalized workflow for a this compound clinical trial.
Conclusion
References
An In-depth Technical Guide to the Core Principles of Glauko-biciron (Pilocarpine and Phenylephrine Combination)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glauko-biciron is a combination ophthalmic solution containing two active pharmaceutical ingredients: pilocarpine hydrochloride and phenylephrine hydrochloride.[1] This formulation is primarily indicated for the management of chronic open-angle glaucoma.[2][3] The therapeutic rationale behind this combination lies in the distinct yet complementary mechanisms of action of its components. Pilocarpine, a cholinergic agonist, enhances the outflow of aqueous humor, while phenylephrine, an α-adrenergic agonist, primarily acts as a mydriatic and vasoconstrictor.[4][5] This guide provides a detailed technical overview of the pharmacology, mechanisms of action, and experimental evaluation of the core components of this compound.
Pilocarpine Hydrochloride: The Cholinergic Core
Pilocarpine is a parasympathomimetic agent that acts as a non-selective muscarinic receptor agonist.[1][6] In the eye, it primarily targets M3 muscarinic receptors located on the ciliary muscle and the iris sphincter muscle.[4][7]
Mechanism of Action and Signaling Pathway
Stimulation of M3 receptors in the ciliary muscle leads to its contraction. This contraction pulls on the scleral spur and opens up the trabecular meshwork, thereby increasing the outflow of aqueous humor and reducing intraocular pressure (IOP).[4][8] The signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, which is essential for muscle contraction. Recent studies also suggest the involvement of nitric oxide (NO) and prostaglandin E2 (PGE2) production in the ciliary muscle following pilocarpine administration, mediated by M1 and M3 receptors through a calcium-dependent PLC-NOS-COX signaling pathway.[9][10]
Quantitative Efficacy Data
The IOP-lowering effect of pilocarpine has been demonstrated in numerous studies. The following table summarizes representative data.
| Study | Patient Population | Pilocarpine Concentration | Baseline IOP (mmHg) | IOP Reduction |
| Phruancharoen et al.[8] | Primary Open-Angle Glaucoma (POAG) | 2% (adjunctive) | 25.0 ± 2.1 | Reduced to 19.0 ± 1.73 mmHg at 6 months (p<0.001) |
| Orzalesi et al.[11] | Ocular Hypertension/Glaucoma | 2% (adjunctive to PGA) | 18.2 ± 0.5 (diurnal) | Reduced to 17.1 ± 0.4 mmHg (diurnal, p<0.01) |
| 21.1 ± 0.7 (nocturnal) | Reduced to 20.0 ± 0.6 mmHg (nocturnal, p<0.01) | |||
| Moura et al.[12] | Early Open-Angle Glaucoma | 2% (monotherapy) | 22.1 ± 2.3 | Mean IOP dropped to 16.8 ± 2.7 mmHg (p<0.001) |
Experimental Protocols
A common preclinical model to evaluate the efficacy of pilocarpine involves the induction of experimental glaucoma in rabbits.
A detailed protocol for such a study would include:
-
Animal Model: Albino rabbits are frequently used due to their large eyes and ease of handling.[1][13]
-
Induction of Glaucoma: Various methods can be employed, such as the injection of hyaluronic acid into the anterior chamber to elevate IOP.[14]
-
Baseline IOP Measurement: IOP is measured using a tonometer before any treatment.
-
Pilocarpine Formulation and Administration: A sterile solution of pilocarpine hydrochloride (e.g., 2%) is prepared and administered topically to the eye.
-
IOP Monitoring: IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.[1]
-
Data Analysis: The change in IOP from baseline is calculated and statistically analyzed.
Phenylephrine Hydrochloride: The Adrenergic Component
Phenylephrine is a selective α-1 adrenergic receptor agonist.[5][15] In ophthalmology, it is primarily used for its mydriatic (pupil-dilating) and vasoconstrictive properties.[2][16]
Mechanism of Action and Signaling Pathway
When applied topically to the eye, phenylephrine stimulates α-1 adrenergic receptors on the iris dilator muscle, causing its contraction and subsequent mydriasis.[2][5] It also constricts conjunctival arterioles.[5] The signaling pathway for α-1 adrenergic receptors involves the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium, similar to the M3 pathway.
Effect on Intraocular Pressure
The effect of phenylephrine on IOP is complex and not its primary therapeutic target in glaucoma. Some studies report a transient increase in IOP, followed by a return to baseline or a slight decrease.[3][17] One study found no statistically significant effect of 2.5% phenylephrine on the rate of aqueous humor flow.[18]
| Study | Patient Population | Phenylephrine Concentration | Effect on IOP |
| Alm et al.[17] | Healthy Subjects | 2.5% | Transient increase of 1.0 ± 1.2 mmHg at 15 minutes (p=0.001), returned to baseline at 60 minutes. |
| Soudin et al.[3] | Healthy Subjects | 10% | Statistically significant but clinically insignificant increase of 0.46% in the right eye at 30 minutes (p=0.002). |
| Lee et al.[18] | Healthy Subjects | 2.5% | No statistically significant effect on IOP or aqueous humor flow. |
Rationale for the Pilocarpine-Phenylephrine Combination (this compound)
The combination of pilocarpine and phenylephrine aims to leverage the IOP-lowering effect of pilocarpine while potentially mitigating some of its side effects and possibly providing a synergistic effect on IOP reduction in certain patient populations.
-
Enhanced IOP Reduction: A clinical study demonstrated that a combination of pilocarpine and phenylephrine could sufficiently control IOP in more patients than with pilocarpine alone.[19] In normal eyes, the combination has been shown to cause a significant reduction in IOP and an increase in outflow facility.[20][21]
-
Miosis Management: Pilocarpine causes significant miosis (pupil constriction), which can lead to blurred vision. Phenylephrine's mydriatic effect can counteract this, potentially improving patient tolerance.
-
Provocative Testing: Historically, the combination has been used in the "pilocarpine phenylephrine provocative test" to identify eyes at risk for angle-closure glaucoma, although its sensitivity has been debated.[22]
-
Improved Stability: It has been suggested that combining pilocarpine with phenylephrine can improve the stability of the ophthalmic solution.[19]
While comprehensive, large-scale clinical trial data specifically for the "this compound" brand is not extensively available in the public domain, the long-standing clinical use of this combination suggests a favorable benefit-risk profile for specific glaucoma patient populations. Further research into the precise synergistic mechanisms and long-term efficacy of this combination would be beneficial for the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Articles [globalrx.com]
- 3. Effect of topical administration of phenylephrine 10% on intraocular pressure | Latakia University Journal -Medical Sciences Series [journal.latakia-univ.edu.sy]
- 4. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pilocarpine use in glaucoma | PPTX [slideshare.net]
- 8. jmatonline.com [jmatonline.com]
- 9. Mechanisms of Pilocarpine-Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Diurnal and Nocturnal Effects of Pilocarpine on Intraocular Pressure in Patients Receiving Prostaglandin Analog Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. mdpi.com [mdpi.com]
- 15. pi.bausch.com [pi.bausch.com]
- 16. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 17. Effect of Topical Phenylephrine 2.5% on Episcleral Venous Pressure in Normal Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of phenylephrine on aqueous humor flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Phenylephrine as an adjuvant in the treatment of glaucoma (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Normal response to pilocarpine and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Normal response to pilocarpine and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Does the pilocarpine phenylephrine provocative test help in the management of acute and subacute angle closure glaucoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Core Structural and Functional Analysis of "Glauko-biciron"
Disclaimer: "Glauko-biciron" is identified as a combination of Phenylephrine hydrochloride and Pilocarpine hydrochloride.[1] This technical guide provides a comprehensive structural and functional analysis based on the well-documented properties of its individual active pharmaceutical ingredients due to the limited availability of specific data on the combined formulation.
Executive Summary
This document outlines the structural characteristics, mechanism of action, and relevant experimental protocols for the analysis of "this compound," a formulation containing Phenylephrine and Pilocarpine. Phenylephrine, a selective α1-adrenergic receptor agonist, and Pilocarpine, a non-selective muscarinic acetylcholine receptor agonist, exert distinct yet complementary physiological effects, particularly relevant in ophthalmic applications.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the formulation's core components.
Structural and Physicochemical Properties
The structural and physicochemical properties of Phenylephrine and Pilocarpine are summarized below. These characteristics are fundamental to their absorption, distribution, metabolism, and excretion (ADME) profiles and their interaction with biological targets.
Table 1: Structural and Physicochemical Data of Active Components
| Property | Phenylephrine | Pilocarpine |
| IUPAC Name | 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[6] | (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one[7] |
| Molecular Formula | C₉H₁₃NO₂[6] | C₁₁H₁₆N₂O₂[7][8] |
| Molecular Weight | 167.20 g/mol [6] | 208.26 g/mol [7] |
| CAS Number | 59-42-7[9] | 92-13-7[8] |
| Appearance | White or almost white crystalline powder | Colorless oil or crystals[10] |
| Solubility | Soluble in water and ethanol | Soluble in water, ethanol, and chloroform |
| pKa | 8.8 | 6.8 |
Pharmacological Profile
The pharmacological effects of "this compound" are a composite of the actions of Phenylephrine and Pilocarpine on their respective receptors.
Table 2: Pharmacodynamic and Pharmacokinetic Properties
| Parameter | Phenylephrine | Pilocarpine |
| Mechanism of Action | Selective α1-adrenergic receptor agonist[1][11][12] | Non-selective muscarinic acetylcholine receptor agonist (primarily M1, M2, M3)[13][14][15] |
| Primary Effect | Vasoconstriction, mydriasis (pupil dilation)[16][17] | Miosis (pupil constriction), increased salivation and glandular secretions[14][15] |
| Receptor Target(s) | α1-adrenergic receptors[[“]][19] | Muscarinic acetylcholine receptors (M1, M2, M3, M4, M5)[13] |
| Metabolism | Primarily by monoamine oxidase (MAO) in the liver and intestine[11][12][16] | Hydrolysis to pilocarpic acid and other metabolites, primarily in the liver[14] |
| Elimination Half-life | Approximately 2.1 to 3.4 hours | Approximately 0.76 to 1.35 hours |
Signaling Pathways
The distinct mechanisms of action of Phenylephrine and Pilocarpine involve the activation of different G protein-coupled receptor (GPCR) signaling cascades.
Phenylephrine Signaling Pathway
Phenylephrine primarily acts on α1-adrenergic receptors, which are coupled to Gq proteins. This interaction initiates a signaling cascade that leads to the mobilization of intracellular calcium and subsequent physiological effects, such as smooth muscle contraction.[11][16]
Caption: Phenylephrine-activated α1-adrenergic receptor signaling cascade.
Pilocarpine Signaling Pathway
Pilocarpine activates muscarinic acetylcholine receptors, which can be coupled to different G proteins depending on the receptor subtype. The M1 and M3 receptors, coupled to Gq, lead to increased intracellular calcium, while M2 and M4 receptors, coupled to Gi, inhibit adenylyl cyclase and decrease cAMP levels.[13][20]
Caption: Pilocarpine-activated muscarinic receptor signaling pathways.
Experimental Protocols
The following are generalized protocols for the characterization of the active components of "this compound."
Receptor Binding Assays
Radioligand binding assays are employed to determine the binding affinity of Phenylephrine and Pilocarpine to their respective receptors.
Protocol 1: Adrenergic Receptor (α1) Competitive Binding Assay
-
Membrane Preparation: Isolate cell membranes expressing the α1-adrenergic receptor subtype of interest.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-Prazosin), and varying concentrations of unlabeled Phenylephrine.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of Phenylephrine that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: Muscarinic Receptor Competitive Binding Assay
-
Membrane Preparation: Isolate cell membranes from a source rich in muscarinic receptors (e.g., rat brain cortex or cells expressing specific subtypes).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: Combine cell membranes, a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and a range of Pilocarpine concentrations.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Separation and Quantification: Follow the same procedure as in the adrenergic receptor binding assay.
-
Data Analysis: Calculate IC₅₀ and Ki values for Pilocarpine.
Functional Assays
Functional assays measure the cellular response to receptor activation.
Protocol 3: Calcium Mobilization Assay (for α1 and M1/M3 Receptors)
-
Cell Culture: Culture cells expressing the receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add varying concentrations of the agonist (Phenylephrine or Pilocarpine) to the cells.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
Protocol 4: cAMP Accumulation Assay (for M2/M4 Receptors)
-
Cell Culture: Use cells expressing M2 or M4 receptors.
-
Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase) in the presence of varying concentrations of Pilocarpine.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
Experimental Workflow for "this compound" Analysis
A logical workflow for the comprehensive analysis of the "this compound" formulation would involve initial structural characterization followed by in vitro pharmacological profiling.
Caption: Proposed experimental workflow for the analysis of "this compound".
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. [PDF] Phenylephrine and pilocarpine in the treatment of post-operative irido-corneal adhesion | Semantic Scholar [semanticscholar.org]
- 3. Severe myopia after pilocarpine in combination with phenylephrine eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of phenylephrine and pilocarpine on pupil size and aqueous flare intensity in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bjo.bmj.com [bjo.bmj.com]
- 6. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pilocarpine [webbook.nist.gov]
- 9. Phenylephrine | 59-42-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 15. reviewofoptometry.com [reviewofoptometry.com]
- 16. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 17. crnaschoolprepacademy.com [crnaschoolprepacademy.com]
- 18. consensus.app [consensus.app]
- 19. remixeducation.in [remixeducation.in]
- 20. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targets of "Glauko-biciron" and Emerging Paradigms in Glaucoma Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the therapeutic targets of "Glauko-biciron," a fixed-combination ophthalmic solution for the treatment of glaucoma. It has been identified as a formulation containing Pilocarpine hydrochloride and Phenylephrine hydrochloride.[1] This document will first elucidate the established mechanisms of action of its constituent compounds, followed by a review of modern, emerging therapeutic targets in glaucoma research that offer novel avenues for drug development. The content is structured to provide researchers and drug development professionals with a comprehensive understanding of both classical and contemporary approaches to glaucoma pharmacotherapy.
Core Therapeutic Agent: this compound
This compound is a combination therapy leveraging two well-established active pharmaceutical ingredients: Pilocarpine, a parasympathomimetic agent, and Phenylephrine, a sympathomimetic agent.[1] The rationale for this combination is to achieve a more significant reduction in intraocular pressure (IOP) by targeting different aspects of aqueous humor dynamics, potentially with a better safety profile than higher concentrations of the individual components.[2][3]
Pilocarpine Hydrochloride: A Muscarinic Receptor Agonist
Pilocarpine is a cholinergic agonist that primarily targets muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype, which is abundant in the ciliary muscle and iris sphincter muscle.[4][5][6]
Mechanism of Action:
Upon topical administration, pilocarpine stimulates the M3 receptors on the ciliary muscle.[4][7] This stimulation leads to the contraction of the longitudinal ciliary muscle fibers, which insert into the scleral spur and the trabecular meshwork. The contraction increases the tension on the scleral spur, which in turn pulls on the trabecular meshwork, opening up the spaces within it.[6] This structural change facilitates the outflow of aqueous humor from the anterior chamber, thereby reducing intraocular pressure.[4][5][6][7]
Simultaneously, pilocarpine's action on the iris sphincter muscle causes pupillary constriction (miosis).[4][6] In angle-closure glaucoma, this miosis can pull the peripheral iris away from the trabecular meshwork, further opening the drainage angle.
Signaling Pathway:
The binding of pilocarpine to the M3 muscarinic receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction. Recent studies also suggest that pilocarpine can stimulate the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in the ciliary muscle through M1 and M3 receptor activation via a calcium-dependent PLC-NOS-COX signaling pathway.[5]
Phenylephrine Hydrochloride: An Alpha-1 Adrenergic Agonist
Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[8][9] In ophthalmology, it is primarily used as a mydriatic (pupil-dilating) agent.
Mechanism of Action:
Phenylephrine stimulates the alpha-1 adrenergic receptors on the iris dilator muscle, causing it to contract and leading to mydriasis.[8][10] While its primary role in the "this compound" combination is often considered to be counteracting the miosis caused by pilocarpine, some studies suggest it may also contribute to IOP reduction. The proposed mechanisms for IOP lowering are not fully understood but may involve effects on aqueous humor outflow and episcleral venous pressure.[9] Some research indicates that phenylephrine can cause a decrease in episcleral venous pressure due to its vasoconstrictive properties, which could facilitate aqueous humor drainage.[9][11] However, its effect on IOP can be variable, with some studies reporting a mild reduction, no change, or even a slight increase.[9]
Signaling Pathway:
Phenylephrine binds to alpha-1 adrenergic receptors, which are also Gq protein-coupled. The signaling cascade is similar to that of the M3 receptor, involving the activation of phospholipase C and the subsequent generation of IP3 and DAG. This leads to an increase in intracellular calcium and contraction of the iris dilator muscle.
Quantitative Data on Efficacy
The combination of pilocarpine and phenylephrine has been shown to produce a significant reduction in intraocular pressure and an increase in outflow facility.[12][13] The following tables summarize quantitative data from studies on the individual components and their combination.
Table 1: Effect of Pilocarpine on Intraocular Pressure (IOP)
| Study Population | Baseline IOP (mmHg) | Treatment | Post-Treatment IOP (mmHg) | IOP Reduction | p-value |
| Uncontrolled POAG Patients | 25.0 ± 2.1 | 2% Pilocarpine (adjunctive) | 19.0 ± 1.73 (at 6 months) | ~6.0 mmHg | <0.001 |
| Patients on PGA Monotherapy (Diurnal) | 18.2 ± 0.5 | Pilocarpine (adjunctive) | 17.1 ± 0.4 | ~1.1 mmHg (6%) | <0.01 |
| Patients on PGA Monotherapy (Nocturnal) | 21.1 ± 0.7 | Pilocarpine (adjunctive) | 20.0 ± 0.6 | ~1.1 mmHg | <0.01 |
Data adapted from studies on adjunctive pilocarpine therapy.[13][14]
Table 2: Effect of Pilocarpine and Phenylephrine Combination
| Study Population | Measurement | Effect |
| Normal Eyes | Intraocular Pressure | Significant Reduction |
| Normal Eyes | Outflow Facility | Significant Increase |
Data from a study on the provocative test in normal eyes; specific mean values were not provided in the abstract.[12]
Experimental Protocols for Assessing Therapeutic Efficacy
The evaluation of compounds like pilocarpine and phenylephrine relies on standardized methods for measuring aqueous humor dynamics.
Tonography for Outflow Facility Measurement
Tonography is a non-invasive method used to estimate the facility of aqueous humor outflow.[2][15]
Principle: A weighted tonometer is placed on the cornea for a set duration (typically 2-4 minutes), artificially increasing the IOP. This elevated pressure drives aqueous humor out of the eye at a faster rate. The rate of IOP decay is measured and used to calculate the outflow facility (C), expressed in µL/min/mmHg.
Detailed Methodology:
-
Patient Preparation: The patient is placed in a supine position. A topical anesthetic is applied to the cornea.
-
Instrumentation: An electronic Schiøtz tonometer or a pneumatonometer is calibrated.
-
Measurement: The tonometer probe is gently placed on the center of the cornea.
-
Data Acquisition: The IOP is recorded continuously for 2 to 4 minutes.
-
Calculation: The change in pressure over time is used in the Friedenwald equation to calculate the outflow facility, taking into account ocular rigidity.
Fluorophotometry for Aqueous Flow Measurement
Fluorophotometry is the gold standard for non-invasively measuring the rate of aqueous humor formation.[15][16]
Principle: A fluorescent tracer (sodium fluorescein) is introduced into the anterior chamber. A specialized fluorophotometer measures the decay in fluorescein concentration over time as it is washed out by newly secreted, non-fluorescent aqueous humor.
Detailed Methodology:
-
Tracer Instillation: A precise amount of fluorescein is applied topically to the cornea. This is often done several hours before measurement to allow for equilibration.[17][18]
-
Patient Positioning: The patient is seated at the fluorophotometer with their head stabilized.
-
Baseline Measurement: An initial scan measures the fluorescein concentration in a defined volume of the anterior chamber and cornea.
-
Serial Measurements: Scans are repeated at regular intervals (e.g., every 30-60 minutes) over several hours.
-
Calculation: The rate of decrease in fluorescein concentration is used to calculate the aqueous flow rate (F), typically expressed in µL/min.
Emerging Therapeutic Targets in Glaucoma
While lowering IOP remains the mainstay of glaucoma treatment, research has identified novel therapeutic targets aimed at neuroprotection and addressing the underlying pathophysiology of the disease.
The Slit-Robo Signaling Pathway
The Roundabout (Robo) family of receptors and their Slit ligands are known for their role in neuronal guidance.[19] Recent studies have implicated the ROBO1 receptor as a potential therapeutic target in glaucoma.[6]
Role in Glaucoma:
-
Axon Guidance: ROBO1 is involved in the correct targeting of retinal ganglion cell (RGC) axons.[6] Dysregulation of this pathway could contribute to the axonal damage seen in glaucoma.
-
Ocular Neovascularization: Slit-Robo signaling has been shown to play a role in ocular angiogenesis.[6][19] While more relevant to other retinal diseases, altered vascular dynamics can impact glaucoma.
-
Genetic Association: Studies have identified a genetic association between elevated ROBO1 expression and an increased risk for primary open-angle glaucoma (POAG).[6] This suggests that inhibiting ROBO1 could be a therapeutic strategy.
The FOXO3 Signaling Pathway
Forkhead box O3 (FOXO3) is a transcription factor that acts as a crucial regulator of cellular processes including stress resistance, metabolism, and apoptosis.[9][20]
Role in Glaucoma:
-
Neuroprotection: FOXO3 is a downstream target of the PI3K/AKT signaling pathway, which is critical for cell survival.[9][21] Activation of this pathway can lead to the phosphorylation and inactivation of FOXO3, preventing it from initiating apoptosis. In the context of glaucoma, promoting the survival of RGCs is a key therapeutic goal.
-
Oxidative Stress Response: Glaucomatous neurodegeneration is linked to oxidative stress. FOXO3 plays a pivotal role in protecting cells from reactive oxygen species (ROS) by upregulating antioxidant genes.[20]
-
Genetic Link to Longevity: Variants of the FOXO3 gene are strongly associated with human longevity, likely due to its role in cellular stress resistance.[20][22] Harnessing this protective mechanism could be beneficial in age-related neurodegenerative diseases like glaucoma.
Conclusion
"this compound," a combination of pilocarpine and phenylephrine, represents a classic therapeutic strategy for glaucoma, targeting the well-defined muscarinic and adrenergic pathways to enhance aqueous humor outflow and reduce IOP. While effective, the future of glaucoma therapy is expanding beyond IOP reduction to include neuroprotective strategies. Emerging targets such as the ROBO1 and FOXO3 signaling pathways offer promising avenues for the development of novel drugs that could directly protect retinal ganglion cells from degeneration, addressing a critical unmet need in glaucoma management. Continued research into these and other novel pathways is essential for developing next-generation therapies that can halt the progression of glaucomatous vision loss.
References
- 1. Accuracy of aqueous humor flow determination by fluorophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Aqueous Outflow Facility Measurement by Pneumatonography and Digital Schiøtz Tonography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robo1: a potential role in ocular angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Mechanisms of Pilocarpine-Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel therapeutic targets for primary open-angle glaucoma identified through multicenter proteome-wide mendelian randomization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slit2/Robo1 signaling constrains image stabilization responses to preserve ethologically favorable directional asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviewofoptometry.com [reviewofoptometry.com]
- 9. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of phenylephrine on pupil diameter and accommodation in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Normal response to pilocarpine and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Normal response to pilocarpine and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. ophed.com [ophed.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Fluorophotometric determination of aqueous humor flow rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Slit-Robo signaling in ocular angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FOXO3 on the Road to Longevity: Lessons From SNPs and Chromatin Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in understanding the role of FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FOXO3 – A Major Gene for Human Longevity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Research on "Glauko-biciron" Unavilable in Public Domain
Extensive searches for in vitro studies, quantitative data, and detailed experimental protocols for a product named "Glauko-biciron" have yielded no specific results corresponding to the user's request for a technical whitepaper. The available information indicates that "this compound" is not a preclinical research compound but an ophthalmic drug combination historically used in Germany for the treatment of chronic open-angle glaucoma.[1][2]
Product Composition and Therapeutic Use
"this compound" is a combination therapy consisting of two active pharmaceutical ingredients: Pilocarpine and Phenylephrine .[3][4][5] It was formulated in different concentrations and intended for the long-term treatment of glaucoma.[3][4][6] Clinical reports from the early 1980s describe it as a therapy for lowering intraocular pressure, with multi-center studies indicating a consistent effect over time with minimal side effects due to the submaximal doses of its components.[3][4][6]
Mechanism of Action of Constituent Components
While no in vitro studies for the specific "this compound" combination were found, the mechanisms of its individual components are well-established.
-
Pilocarpine: A direct-acting parasympathomimetic agent, Pilocarpine stimulates muscarinic receptors in the eye.[7] This action causes contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[7]
-
Phenylephrine: An α1-adrenergic receptor agonist, Phenylephrine is a sympathomimetic agent. In ophthalmology, its primary use is as a mydriatic (to dilate the pupil). Its role in this specific glaucoma formulation may relate to its effects on ocular blood flow or aqueous humor dynamics, though this is not detailed in the available literature.
The therapeutic strategy of combining these two agents is described as a "bivalent-vegetative" long-term therapy, targeting both the parasympathetic and sympathetic nervous systems to manage glaucoma.[3][4]
Unavailability of In Vitro Data and Visualizations
-
Cell-based assays or biochemical experiments conducted on "this compound."
-
Quantitative metrics such as IC50, EC50, or specific measurements of cellular responses.
-
Detailed methodologies for experiments that would form the basis of a protocol section.
-
Elucidation of specific intracellular signaling pathways affected by the drug combination.
Consequently, no data tables or Graphviz diagrams can be generated as the foundational scientific information is absent from the public record.
It is important to note the distinction between the historical drug "this compound" and the modern ophthalmic medical device and pharmaceutical company Glaukos Corporation .[8][9][10] Glaukos is a current leader in developing and marketing novel therapies for glaucoma, corneal disorders, and retinal diseases, but appears to be unrelated to the "this compound" product.[9][11][12]
References
- 1. g-ba.de [g-ba.de]
- 2. g-ba.de [g-ba.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lin2.curehunter.com [lin2.curehunter.com]
- 6. CAS:59-42-7 - FACTA Search [nactem.ac.uk]
- 7. drugfuture.com [drugfuture.com]
- 8. glaukos.com [glaukos.com]
- 9. glaukos.com [glaukos.com]
- 10. glaukos.com [glaukos.com]
- 11. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 12. glaukos.com [glaukos.com]
Preliminary Research Findings on Glauko-biciron: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical summary of preliminary research findings on Glauko-biciron, a fixed-combination ophthalmic solution for the treatment of glaucoma. This compound's therapeutic approach is based on a bivalent-vegetative long-term therapy, combining a parasympathomimetic agent, Pilocarpine, with a sympathomimetic agent, Phenylephrine. This combination aims to enhance the reduction of intraocular pressure (IOP) through a dual mechanism of action, while potentially mitigating the side effects associated with each component when used at higher concentrations in monotherapy. This guide synthesizes available data on its clinical application, patient demographics from early studies, and the underlying pharmacological principles of its constituent compounds.
Introduction
This compound is a topical medication developed for the long-term management of various forms of glaucoma. The core of its therapeutic strategy lies in the synergistic action of its two active ingredients: Pilocarpine and Phenylephrine. The "bivalent-vegetative" concept posits that a combined parasympathomimetic and sympathomimetic stimulation can lead to a more significant and sustained reduction in intraocular pressure, a primary risk factor for glaucomatous optic neuropathy.
A multi-center study has been conducted to evaluate the long-term efficacy and safety of this compound in a clinical setting. The findings from this study suggest a consistent therapeutic effect over extended periods, with a favorable safety profile attributed to the submaximal concentrations of the active components.
Mechanism of Action
The therapeutic effect of this compound is achieved through the complementary actions of Pilocarpine and Phenylephrine on the autonomic nervous system pathways regulating aqueous humor dynamics.
-
Pilocarpine: As a parasympathomimetic, Pilocarpine primarily stimulates muscarinic receptors in the eye. This leads to the contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure. It also causes miosis (constriction of the pupil).
-
Phenylephrine: As a sympathomimetic, Phenylephrine is an α1-adrenergic receptor agonist. Its primary mode of action in this combination is to enhance aqueous humor outflow. Additionally, it can cause mydriasis (dilation of the pupil), which in the context of this combination, may counteract the significant miosis induced by Pilocarpine.
The combination of these two agents is intended to provide a more potent IOP-lowering effect than either component alone, a concept supported by clinical observations.
Signaling Pathway
Clinical Data
The primary source of clinical data for this compound is a multi-center long-term therapy study. The study was conducted in seven specialized practices and included detailed reports and pressure curves for a cohort of patients.
Patient Demographics
The study population consisted of patients with various forms of glaucoma, with a significant proportion being over the age of 50. The data collected from 82 patients with detailed protocols are summarized below.
| Patient Characteristic | Value |
| Total Number of Patients (with detailed protocols) | 82 |
| Age Group > 50 years | 72 |
| Age Group 40-50 years | 7 |
| Age Group < 40 years | 3 |
Table 1: Age Distribution of Patients in the this compound Multi-Center Study
Indications and Patient Population
The study included patients with all forms of glaucoma. A larger cohort of 143 patients, for whom detailed pressure curves and reports were available, was also analyzed.
| Glaucoma Type | Number of Patients |
| Primary Glaucoma | 122 |
| Angle-Closure Glaucoma | 16 |
| Secondary Glaucoma | 5 |
| Total | 143 |
Table 2: Types of Glaucoma Treated in the this compound Study Cohort
Of the 143 patients, 88 were switched from other glaucoma preparations to this compound 2%/0.06%, while for the remaining 55 patients, it was the first prescribed glaucoma medication.
Efficacy
The long-term therapy study demonstrated a consistent therapeutic effect over extended periods. Key findings from the study summary include:
-
Sustained Efficacy: The treatment showed a uniform course of action over long periods without signs of tachyphylaxis (diminishing response to a drug over time).
-
No Increased Effect: There were no indications of an increase in the therapeutic effect that would suggest an accumulation of the drug.
-
Low Incidence of Side Effects: The number of side effects was reported to be low due to the submaximal dosage of both active components.
While the summary of the "this compound" study does not provide specific quantitative data on IOP reduction, studies on similar combinations of Pilocarpine and Phenylephrine have demonstrated significant effects on intraocular pressure and outflow facility. For instance, a study on a combination of these drugs showed a significant reduction in intraocular pressure that was still present 8 and 24 hours after a single application. Another study reported a significant reduction in intraocular pressure and a significant increase in outflow facility in 58 eyes of patients without glaucoma.
Experimental Protocols
The following outlines the general methodology for the multi-center study on this compound, as well as a more generalized protocol for clinical trials involving similar fixed-combination ophthalmic solutions.
This compound Multi-Center Study Protocol
-
Study Design: A multi-center, open-label, long-term observational study.
-
Investigators: Conducted by registered physicians in specialized practices.
-
Patient Population: Patients diagnosed with any form of glaucoma (primary, angle-closure, or secondary).
-
Intervention: Long-term therapy with this compound in three different concentrations (the 2%/0.06% concentration was specifically mentioned in the patient data).
-
Data Collection: Patient protocols, detailed intraocular pressure curves, and reports on the course of treatment.
-
Primary Outcome Measures: Long-term efficacy in controlling intraocular pressure and the safety profile of the medication.
-
Secondary Outcome Measures: Incidence of tachyphylaxis and any increase in drug effect over time.
Experimental Workflow
Conclusion
The preliminary findings on this compound suggest that this fixed combination of Pilocarpine and Phenylephrine is a viable option for the long-term management of glaucoma. The bivalent-vegetative therapeutic approach appears to offer sustained control of intraocular pressure with a favorable safety profile. Further research, including large-scale, randomized controlled trials with detailed quantitative endpoints, would be beneficial to more definitively establish its efficacy and safety in comparison to other glaucoma therapies.
Methodological & Application
Application Notes: Glauko-biciron, a Novel ROCK Inhibitor for Glaucoma Therapy
As "Glauko-biciron" does not correspond to a known experimental drug in publicly available scientific literature, this document presents a hypothetical but representative experimental protocol for a fictional Rho-kinase (ROCK) inhibitor for the treatment of glaucoma. The following application notes and protocols are based on established methodologies for evaluating novel ophthalmic drugs targeting the ROCK signaling pathway.
Introduction: this compound is a novel, selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating intraocular pressure (IOP) by influencing the contractility of the trabecular meshwork (TM) and Schlemm's canal (SC) cells, which are key components of the conventional aqueous humor outflow pathway. By inhibiting ROCK, this compound is hypothesized to increase aqueous humor outflow, thereby lowering IOP, a primary risk factor for the progression of glaucoma. These notes provide an overview of the experimental protocols to validate the efficacy and mechanism of action of this compound.
Mechanism of Action: The proposed mechanism of action for this compound is the inhibition of ROCK, which leads to the relaxation of TM and SC cells. This cellular relaxation is expected to increase the effective filtration area of the TM and reduce outflow resistance, resulting in a decrease in IOP. The experimental protocols outlined below are designed to test this hypothesis by evaluating the effect of this compound on ROCK activity, cell morphology, and IOP in both in vitro and in vivo models.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | This compound Value | Control Value |
| ROCK Kinase Assay | Recombinant ROCK1/2 | IC50 | 15 nM | N/A |
| Cell Viability Assay | Human TM cells | CC50 (48h) | > 50 µM | N/A |
| Myosin Light Chain (MLC) Phosphorylation | Human TM cells | EC50 | 25 nM | N/A |
Table 2: In Vivo IOP Reduction in a Rabbit Model of Ocular Hypertension
| Treatment Group | N | Baseline IOP (mmHg) | IOP at 2h post-dose (mmHg) | IOP at 8h post-dose (mmHg) | Max IOP Reduction (%) |
| Vehicle (0.1% DMSO) | 8 | 25.2 ± 1.5 | 24.9 ± 1.3 | 25.1 ± 1.6 | 1.2% |
| This compound (0.1%) | 8 | 25.5 ± 1.8 | 18.3 ± 1.2 | 20.1 ± 1.4 | 28.2% |
| This compound (0.5%) | 8 | 25.3 ± 1.6 | 16.2 ± 1.1 | 18.5 ± 1.3 | 36.0% |
Experimental Protocols
Protocol 1: In Vitro ROCK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ROCK1 and ROCK2 activity.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myosin phosphatase target subunit 1 (MYPT1) substrate
-
ATP
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
384-well plates
-
Plate reader
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the ROCK enzyme, MYPT1 substrate, and the this compound dilution or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: In Vivo Ocular Hypotensive Efficacy in Rabbits
Objective: To evaluate the IOP-lowering effect of topically administered this compound in a rabbit model of ocular hypertension.
Materials:
-
New Zealand White rabbits
-
This compound ophthalmic solution (0.1% and 0.5%)
-
Vehicle control solution
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen)
-
Hypertonic saline solution (for inducing ocular hypertension)
Methodology:
-
Acclimatize rabbits and measure baseline IOP.
-
Induce ocular hypertension by injecting hypertonic saline into the vitreous humor.
-
After IOP stabilization (typically 24 hours), administer a single 50 µL drop of this compound solution or vehicle to one eye of each rabbit.
-
Measure IOP at 0, 1, 2, 4, 8, and 24 hours post-administration.
-
Calculate the mean IOP and the percentage reduction from baseline for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the treatment groups with the vehicle control.
Visualizations
Caption: Proposed signaling pathway for this compound in trabecular meshwork cells.
Application Notes and Protocols for "Glauko-biciron" and Tromantadine Hydrochloride in Cell Culture
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of "Glauko-biciron" and "Tromantadine hydrochloride" in cell culture experiments. A clear distinction is made between the hypothetical application of "this compound," derived from the properties of its active components, and the evidence-based protocols for Tromantadine hydrochloride.
Section 1: this compound (Pilocarpine and Phenylephrine Combination) - A Hypothetical Application in Cell Culture
Disclaimer: "this compound" is a pharmaceutical preparation for ophthalmic use, and there is no direct scientific literature on its application in cell culture for research purposes. The following notes and protocols are a theoretical guide based on the known cellular effects of its individual active ingredients: Pilocarpine, a muscarinic acetylcholine receptor agonist, and Phenylephrine, an α1-adrenergic receptor agonist. Researchers should exercise caution and perform extensive validation when exploring the combined effects of these agents in vitro.
Introduction
Pilocarpine and Phenylephrine are well-characterized pharmacological agents that modulate distinct signaling pathways. Pilocarpine primarily activates muscarinic acetylcholine receptors (mAChRs), leading to the activation of Gq/11 proteins, subsequent stimulation of phospholipase C (PLC), and an increase in intracellular calcium.[1] Phenylephrine is a selective agonist for α1-adrenergic receptors, which also couple to Gq/11 proteins, activating PLC and downstream signaling cascades.[2][3][4] The combination of these two agents in "this compound" presents a unique tool to investigate the convergence and crosstalk of muscarinic and adrenergic signaling pathways in various cell types.
Potential Research Applications
-
Signal Transduction Studies: Investigate the integration of signals from two different Gq-coupled receptors on the same cell.
-
Cardiomyocyte Research: Phenylephrine is known to induce hypertrophic responses in cardiomyocytes, while muscarinic agonists can modulate cardiac function. The combination could be used to study the interplay of these stimuli.
-
Neurobiology: Both muscarinic and adrenergic systems are crucial in the central and peripheral nervous systems. In vitro models could be used to explore their combined effects on neuronal excitability, survival, and plasticity.
-
Ocular Cell Biology: Given the clinical use of "this compound," in vitro studies on human corneal stromal (HCS) cells, retinal ganglion cells, or trabecular meshwork cells could provide insights into its mechanism of action and potential side effects.[3][5]
Data Presentation: Concentration Guidelines for Individual Components
The following table summarizes effective concentrations of Pilocarpine and Phenylephrine from various in vitro studies. These should be considered as starting points for designing experiments with the combined formulation.
| Component | Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| Pilocarpine | Rat Retinal Neurons | Cell Viability (MTT) | 1 µM | Neuroprotection against glutamate-induced apoptosis. | [2] |
| Human Corneal Stromal (HCS) Cells | Cell Viability (MTT), Apoptosis | > 0.625 g/L | Dose- and time-dependent cytotoxicity and apoptosis. | [3] | |
| Rat Retinal Ganglion Cells | Cell Viability | > 0.4 mM | Dose-dependent toxicity. | [4] | |
| Phenylephrine | Human Corneal Stromal (HCS) Cells | Cytotoxicity, Apoptosis | > 0.0781125% | Dose- and time-dependent cytotoxicity and apoptosis. | [5] |
| Human Corneal Epithelial Cells | Necroptosis/Apoptosis | 1.25% - 10% | Necroptosis. | [6] | |
| Human Corneal Epithelial Cells | Apoptosis | 0.625% | Apoptosis. | [6] | |
| Neonatal Rat Cardiomyocytes | Apoptosis | 100 µM | Protection against apoptosis induced by hypoxia and serum deprivation. | [7][8] |
Experimental Protocols
1.4.1. General Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line expressing both muscarinic and α1-adrenergic receptors. Receptor expression can be confirmed by RT-qPCR, Western blot, or immunofluorescence.
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Preparation of "this compound" for Cell Culture: As "this compound" is a sterile ophthalmic solution, it can be diluted directly into the cell culture medium. However, it is crucial to consider the final concentration of both Pilocarpine and Phenylephrine. It is recommended to prepare stock solutions of Pilocarpine hydrochloride and Phenylephrine hydrochloride separately to have better control over the final concentrations.
-
Treatment: Replace the culture medium with a medium containing the desired final concentration of the drug(s). Include appropriate controls (vehicle control, individual components, and the combination).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
1.4.2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Pilocarpine, Phenylephrine, and their combination for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
1.4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat them with the desired concentrations of the drugs.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of Pilocarpine and Phenylephrine.
Caption: Experimental workflow for "this compound" in cell culture.
Section 2: Tromantadine Hydrochloride - Application in Cell Culture
Introduction
Tromantadine hydrochloride is an antiviral compound, a derivative of amantadine, known for its activity against Herpes Simplex Virus (HSV) type 1 and 2. Its mechanism of action involves the inhibition of early and late events in the viral replication cycle. Specifically, it is thought to interfere with virus penetration and fusion with the host cell membrane, and it may also affect later stages such as viral assembly and release.
Research Applications
-
Antiviral Research: To study the mechanisms of HSV replication and to screen for novel antiviral agents.
-
Virology: To investigate the role of specific viral proteins in the entry and replication process.
-
Cell Biology: To explore the cellular pathways that are hijacked by viruses during infection.
Data Presentation: Effective Concentrations of Tromantadine Hydrochloride
| Cell Type | Virus | Assay | Effective Concentration | Observed Effect |
| Vero, HEp-2 | HSV-1 | Cytopathic Effect (CPE) Reduction | 10 - 50 µg/mL | Reduction of HSV-induced CPE. |
| Vero, HEp-2 | HSV-1 | Virus Production Inhibition | 100 - 500 µg/mL | Inhibition of HSV-induced CPE and reduction in virus production. |
| Vero, HEp-2 | HSV-1 | Complete Virus Production Inhibition | 500 µg/mL - 1 mg/mL | Complete inhibition of virus production. |
| VERO cells | HSV-1 GC+ | Syncytium Formation Inhibition | > 25 µg/mL | Inhibition of syncytium formation. |
Experimental Protocols
2.4.1. Preparation of Tromantadine Hydrochloride Stock Solution
-
Tromantadine hydrochloride is soluble in DMSO.
-
Prepare a stock solution of 10-50 mg/mL in sterile DMSO.
-
Store the stock solution at -20°C. Further dilutions should be made in cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cytotoxicity.
2.4.2. Antiviral Activity Assay (Plaque Reduction Assay)
-
Seed host cells (e.g., Vero cells) in 6-well plates and grow to confluence.
-
In a separate tube, incubate a known titer of HSV with various concentrations of Tromantadine hydrochloride for 1 hour at 37°C.
-
Infect the confluent cell monolayers with the virus-drug mixture.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective concentrations of Tromantadine hydrochloride.
-
Incubate the plates for 2-3 days at 37°C in a CO2 incubator.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
2.4.3. Cytotoxicity Assay
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of Tromantadine hydrochloride for the same duration as the antiviral assay.
-
Assess cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC50).
Visualization of Mechanism of Action and Experimental Workflow
Caption: Mechanism of action of Tromantadine hydrochloride.
Caption: Plaque reduction assay workflow for Tromantadine HCl.
References
- 1. InVivo and InVitro Effects of Pilocarpine: Relevance to Ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of Muscarinic Receptor Agonist Pilocarpine Against Glutamate-induced Apoptosis in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of pilocarpine to human corneal stromal cells and its underlying cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilocarpine toxicity in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytotoxic and pro-apoptotic effects of phenylephrine on corneal stromal cells via a mitochondrion-dependent pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylephrine induces necroptosis and apoptosis in corneal epithelial cells dose- and time-dependently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylephrine protects neonatal rat cardiomyocytes from hypoxia and serum deprivation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylephrine promotes phosphorylation of Bad in cardiac myocytes through the extracellular signal-regulated kinases 1/2 and protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Glauko-biciron" (Pilocarpine and Phenylephrine Combination) in Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a combination of pilocarpine and phenylephrine, the active components of "Glauko-biciron," in various animal models of glaucoma. The following sections detail recommended dosages, experimental protocols for glaucoma induction and intraocular pressure (IOP) measurement, and the underlying signaling pathways.
Data Presentation: Dosage Summary
The following tables summarize the reported dosages of pilocarpine and phenylephrine used in different animal models for glaucoma research. It is important to note that the optimal dosage may vary depending on the specific animal strain, age, and the experimental model of glaucoma being used.
Table 1: Pilocarpine Dosage in Animal Models
| Animal Model | Concentration(s) | Dosage Regimen | Observed Effects | Reference(s) |
| Dog (Beagle) | 0.5%, 1%, 2%, 3%, 4%, 6%, 8% | Single topical application | Significant reduction in IOP and pupil size in normotensive and glaucomatous eyes. | |
| 1%, 2%, 4% | Single topical application | Maximal IOP reduction at 2% in glaucomatous beagles. | ||
| 1% solution | 1 drop per eye every 8-12 hours | Treatment for open-angle glaucoma. | ||
| Cat | 2% | Two drops topically | Increased ocular blood flow. | [1] |
| Rat | 1% | Single topical application | Rapid, transient increase in IOP in anesthetized rats. | [2] |
| Rabbit | 1% | Single topical application | Used in studies of pilocarpine liposome eye drops. | [3] |
Table 2: Phenylephrine Dosage in Animal Models
| Animal Model | Concentration(s) | Dosage Regimen | Observed Effects | Reference(s) |
| Monkey (Cynomolgus) | 5% | Bilateral topical instillation | Decrease in optic nerve head blood flow. | [4] |
| Rabbit | 10% | 10 µl topical instillation | Mydriasis. | [5] |
| 2.5% | 3 drops at 1-minute intervals | Transient increase in IOP. | [6] | |
| Mouse (Balb/c & C57BL/6) | 1.25% | Topical application | Increase in IOP. | [7] |
| Cat | 0.06% (in combination with 2% pilocarpine) | Two drops topically | Increased ocular blood flow. | [1] |
Table 3: Pilocarpine and Phenylephrine Combination ("this compound")
| Animal Model | Concentration | Dosage Regimen | Observed Effects | Reference(s) |
| Cat | 2% Pilocarpine and 0.06% Phenylephrine | Two drops topically | Increased ocular blood flow in both treated and untreated eyes. | [1] |
Experimental Protocols
Induction of Glaucoma in Animal Models
This model mimics glucocorticoid-induced glaucoma in humans.
Materials:
-
New Zealand White rabbits
-
Betamethasone eye drops
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
Protocol:
-
Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the start of the experiment.
-
Record baseline IOP measurements for both eyes of each rabbit for several consecutive days to establish a stable baseline.
-
Administer one drop of betamethasone solution topically to one eye of each rabbit, twice daily. The contralateral eye can serve as a control.
-
Monitor IOP in both eyes daily or every other day, at the same time each day to account for diurnal variations.
-
A sustained elevation in IOP of 5-10 mmHg or more compared to the baseline and the control eye is indicative of induced ocular hypertension. This typically occurs within 2 to 4 weeks of continuous steroid administration.[8]
-
Continue steroid administration to maintain elevated IOP for the duration of the drug treatment study.
This model induces a transient increase in IOP.
Materials:
-
New Zealand White rabbits
-
Water
-
Orogastric tube
-
Tonometer
-
Topical anesthetic
Protocol:
-
Fast the rabbits overnight but allow free access to water.
-
Record baseline IOP measurements.
-
Administer a rapid oral water load of 60-100 ml/kg body weight via an orogastric tube.[9][10]
-
Measure IOP at regular intervals (e.g., every 15-30 minutes) for up to 2-3 hours after water loading.
-
A significant, transient increase in IOP is expected, which can be used to evaluate the acute IOP-lowering effects of test compounds.
Measurement of Intraocular Pressure (IOP)
Accurate and consistent IOP measurement is critical for glaucoma research.
General Protocol (using a rebound tonometer):
-
If required by the tonometer manufacturer, apply a single drop of topical anesthetic to the cornea of the animal.
-
Gently restrain the animal to minimize stress, as this can affect IOP readings.
-
Hold the tonometer perpendicular to the central cornea.
-
Take multiple (e.g., 3-6) consecutive readings to obtain an averaged value.
-
Record the IOP measurement. For longitudinal studies, ensure measurements are taken at the same time of day.
Signaling Pathways and Experimental Workflows
Pilocarpine Signaling Pathway
Pilocarpine is a cholinergic agonist that primarily targets muscarinic receptors (M3) in the eye.[2] Its mechanism of action to lower IOP involves increasing the outflow of aqueous humor.
Caption: Pilocarpine's signaling pathway to reduce IOP.
Phenylephrine Signaling Pathway
Phenylephrine is an alpha-1 adrenergic agonist. In the context of glaucoma, its effects on IOP are complex and can be species-dependent. It is primarily used as a mydriatic agent. Its vasoconstrictive properties can also influence aqueous humor dynamics.[11]
Caption: Phenylephrine's signaling pathway and ocular effects.
Experimental Workflow for Evaluating a "this compound" Formulation
The following diagram outlines a typical experimental workflow for assessing the efficacy of a pilocarpine and phenylephrine combination in an animal model of glaucoma.
Caption: Experimental workflow for glaucoma drug testing.
References
- 1. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Effects of topical phenylephrine and tafluprost on optic nerve head circulation in monkeys with unilateral experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. scribd.com [scribd.com]
- 8. Animal Models of Glucocorticoid-Induced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some aspects of waterloadings in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Effects of Timolol, Brinzolamide, Brimonidine and Netarsudil in a Rabbit Model of Water Loading-Induced Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Topical Phenylephrine 2.5% on Episcleral Venous Pressure in Normal Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Glauko-biciron" Ophthalmic Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a compounded ophthalmic solution analogous to "Glauko-biciron," containing Pilocarpine Hydrochloride and Phenylephrine Hydrochloride. This document details the therapeutic rationale, a detailed preparation protocol, and quality control parameters for research and development purposes.
Introduction
"this compound" is an ophthalmic preparation combining a miotic agent, Pilocarpine, and a sympathomimetic agent, Phenylephrine. This combination is utilized in the management of chronic open-angle glaucoma. The synergistic action of these two active pharmaceutical ingredients (APIs) aims to reduce intraocular pressure (IOP) through distinct yet complementary mechanisms, offering a potential advantage in patients who are insufficiently responsive to monotherapy.
Pilocarpine is a cholinergic parasympathomimetic agent that primarily stimulates muscarinic receptors in the eye. This action leads to the contraction of the ciliary muscle, which in turn increases the outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP.[1] Phenylephrine is an alpha-1 adrenergic receptor agonist.[2] In the context of glaucoma treatment, it can contribute to a reduction in IOP, although its primary ophthalmic use is as a mydriatic (pupil-dilating) agent. The combination of these agents can provide a dual mechanism for IOP reduction.
Data Presentation: Formulation Specifications
The following table outlines the target quantitative specifications for a compounded "this compound" ophthalmic solution. These values are based on typical ranges for the individual active ingredients and are critical for ensuring the solution's safety, stability, and efficacy.
| Parameter | Target Specification | Rationale |
| Active Ingredients | ||
| Pilocarpine Hydrochloride | 1.0% - 4.0% w/v | Therapeutic concentration for IOP reduction in glaucoma.[1][2] |
| Phenylephrine Hydrochloride | 2.5% w/v | A commonly used concentration in ophthalmic solutions for its vasoconstrictive and mydriatic effects. |
| Physicochemical Properties | ||
| pH | 4.5 - 5.5 | Pilocarpine stability is optimal in a slightly acidic pH range (3.5-5.5), while this range is also acceptable for Phenylephrine.[1][2] |
| Osmolality | 290 - 350 mOsm/kg | To ensure the solution is isotonic with lachrymal fluid, minimizing eye irritation.[1][2] |
| Viscosity | 15 - 25 cps | A slightly increased viscosity can enhance the contact time of the drug on the ocular surface, potentially improving bioavailability. |
| Quality Attributes | ||
| Appearance | Clear, colorless to slightly yellow solution | Visual inspection for clarity and absence of particulate matter is a primary quality control check. |
| Sterility | Sterile | Ophthalmic preparations must be sterile to prevent eye infections. |
| Preservative Efficacy | Meets USP <51> or equivalent standards | If a multi-dose formulation is prepared, a preservative is necessary to prevent microbial growth after opening. Benzalkonium chloride (0.01%) is a common choice.[1][2] |
Experimental Protocols
This section details the methodology for the laboratory-scale preparation of a sterile "this compound" ophthalmic solution. All procedures should be performed under aseptic conditions in a laminar airflow hood.
Materials and Equipment
-
Pilocarpine Hydrochloride (USP grade)
-
Phenylephrine Hydrochloride (USP grade)
-
Benzalkonium Chloride (as a 50% solution, if required for a multi-dose formulation)
-
Boric Acid (for buffering)
-
Sodium Citrate (for buffering)
-
Sodium Chloride (for tonicity adjustment)
-
Hydroxypropyl Methylcellulose (HPMC) (viscosity-enhancing agent)
-
Hydrochloric Acid (1N) and Sodium Hydroxide (1N) for pH adjustment
-
Sterile Water for Injection (WFI)
-
Sterile 0.22 µm syringe filters
-
Sterile ophthalmic dropper bottles
-
Calibrated analytical balance
-
pH meter
-
Osmometer
-
Viscometer
-
Autoclave
-
Laminar airflow hood
Preparation Protocol
-
Preparation of the Vehicle:
-
In a sterile beaker within the laminar airflow hood, add approximately 80% of the final volume of Sterile Water for Injection.
-
While stirring with a sterile magnetic stir bar, add the required amounts of Boric Acid and Sodium Citrate to create the buffer system.
-
If a preserved formulation is being prepared, add the calculated volume of Benzalkonium Chloride solution.
-
Add Sodium Chloride as the tonicity-adjusting agent. The exact amount should be calculated based on the desired osmolality.
-
Slowly add Hydroxypropyl Methylcellulose to the vortex of the stirring solution to avoid clumping and stir until fully dissolved. This may take some time.
-
-
Dissolution of Active Pharmaceutical Ingredients (APIs):
-
Accurately weigh the required amounts of Pilocarpine Hydrochloride and Phenylephrine Hydrochloride powder.
-
Sequentially add each API to the stirring vehicle, ensuring each is fully dissolved before adding the next.
-
-
pH and Volume Adjustment:
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the target range of 4.5 - 5.5 using small additions of 1N Hydrochloric Acid or 1N Sodium Hydroxide as needed.
-
Add Sterile Water for Injection to bring the solution to the final desired volume and mix thoroughly.
-
-
Sterilization and Filling:
-
Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile receiving vessel.
-
Aseptically fill the sterile solution into pre-sterilized ophthalmic dropper bottles.
-
Securely cap the bottles.
-
-
Quality Control Testing:
-
Appearance: Visually inspect a representative sample for clarity, color, and the absence of particulate matter.
-
pH: Confirm the pH of the final solution is within the specified range.
-
Osmolality: Measure the osmolality to ensure it is within the isotonic range.
-
Viscosity: Measure the viscosity of the solution.
-
Sterility Testing: Perform sterility testing according to USP <71> or an equivalent pharmacopeial method.
-
Assay of Active Ingredients: Determine the concentration of Pilocarpine HCl and Phenylephrine HCl using a validated HPLC method to ensure they are within the specified limits.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of "this compound" active ingredients.
Experimental Workflow
Caption: Experimental workflow for "this compound" solution preparation.
References
Application Notes and Protocols for the Analytical Detection of "Glauko-biciron" (Pilocarpine HCl and Phenylephrine HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Glauko-biciron" is an ophthalmic pharmaceutical preparation combining Pilocarpine Hydrochloride and Phenylephrine Hydrochloride. Pilocarpine is a cholinergic parasympathomimetic agent, while Phenylephrine is a selective α1-adrenergic receptor agonist. This combination is utilized in the management of glaucoma. Accurate and reliable analytical methods are essential for the quality control of "this compound" formulations and for pharmacokinetic studies.
These application notes provide detailed protocols for the simultaneous determination of Pilocarpine HCl and Phenylephrine HCl in both pharmaceutical formulations (eye drops) and biological matrices (aqueous humor/plasma). The primary recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection, which offers a balance of specificity, sensitivity, and accessibility. An alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is also described for bioanalytical applications requiring higher sensitivity.
Analytical Methods Overview
The simultaneous analysis of Pilocarpine and Phenylephrine presents a moderate challenge due to their different chemical properties. Pilocarpine is an alkaloid with a lactone ring, susceptible to hydrolysis and epimerization, while Phenylephrine is a phenolic amine. The selected chromatographic conditions aim to achieve optimal separation and quantification of both active ingredients and their potential degradation products.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quality control of "this compound" ophthalmic solutions. It allows for the simultaneous determination of Pilocarpine HCl and Phenylephrine HCl.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: AcetonitrileB: 20 mM Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Gradient | 0-5 min: 10% A5-15 min: 10% to 50% A15-20 min: 50% A20-22 min: 50% to 10% A22-30 min: 10% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
2. Reagent and Standard Preparation:
-
Mobile Phase B Preparation: Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Pilocarpine HCl and 10 mg of Phenylephrine HCl reference standards in separate 10 mL volumetric flasks with the mobile phase (10% A, 90% B).
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by appropriate dilution of the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation (Ophthalmic Solution):
-
Accurately transfer 1.0 mL of the "this compound" eye drop solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase (10% A, 90% B).
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for both peaks |
| Theoretical Plates (N) | ≥ 2000 for both peaks |
| Resolution (Rs) | ≥ 2.0 between Pilocarpine and Phenylephrine peaks |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |
Workflow for RP-HPLC-UV Analysis of "this compound" Ophthalmic Solution
Application Notes and Protocols: Glauko-biciron Components in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes are based on the neuroscientific applications of the individual components of Glauko-biciron, Pilocarpine and Phenylephrine. This compound itself is a pharmaceutical preparation indicated for the treatment of glaucoma and is not documented for the broader neuroscience research applications detailed below.[1] The protocols described are representative and should be adapted and approved according to institutional guidelines (IACUC) before implementation.
Introduction
This compound is a combination ophthalmic solution containing Pilocarpine, a muscarinic acetylcholine receptor agonist, and Phenylephrine, an α1-adrenergic receptor agonist.[1][2] While its clinical use is confined to ophthalmology for the management of glaucoma, its active components possess well-characterized and potent effects on the central and peripheral nervous systems.[1][3] This makes them valuable pharmacological tools for a range of applications in fundamental and preclinical neuroscience research.
These notes will detail the established research applications of Pilocarpine and Phenylephrine individually, providing protocols for their use in creating widely accepted animal models of neurological disease and for investigating fundamental neural signaling pathways.
-
Pilocarpine: A non-selective muscarinic agonist that readily crosses the blood-brain barrier.[4][5] In neuroscience, it is most notably used to induce status epilepticus (SE) in rodents, creating a robust and clinically relevant model of temporal lobe epilepsy (TLE).[5][6][7][8]
-
Phenylephrine: A selective α1-adrenergic receptor agonist.[9][10] It is utilized in neuroscience to probe the function of the noradrenergic system, including its roles in regulating arousal, synaptic plasticity, cerebrovascular tone, and cognitive functions such as working memory.[11][12][13]
Component Application: Pilocarpine in Epilepsy Research
Pilocarpine is widely used to model temporal lobe epilepsy by inducing status epilepticus, which is followed by a latent period and the eventual development of spontaneous recurrent seizures.[5][8] This model recapitulates key neuropathological features of human TLE, including hippocampal sclerosis.[5][7]
Experimental Protocol: Induction of Status Epilepticus in Rodents
This protocol describes the scopolamine-pilocarpine method for inducing SE in mice or rats. The pre-administration of a peripheral muscarinic antagonist like scopolamine methyl nitrate is crucial to reduce peripheral cholinergic side effects and mortality.[5][6]
Materials:
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (or other peripheral muscarinic antagonist)
-
Sterile 0.9% saline solution
-
Diazepam or similar benzodiazepine for terminating SE
-
Animal scale, syringes, and appropriate PPE
-
Observation chamber, video recording equipment recommended
Procedure:
-
Animal Acclimatization: Acclimate rodents to the facility for at least one week before the experiment. House animals individually post-injection to prevent seizure-induced aggression or injury.
-
Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, intraperitoneally) 30 minutes prior to pilocarpine injection to block peripheral muscarinic effects.[6]
-
Pilocarpine Administration: Administer Pilocarpine hydrochloride dissolved in saline. The dose is species and strain-dependent. A common starting dose for mice is 280-300 mg/kg (i.p.) and for rats is 300-380 mg/kg (i.p.).[6][7][8][14]
-
Behavioral Observation: Immediately after injection, place the animal in the observation chamber and begin continuous monitoring. Score seizure progression using the Modified Racine Scale (see Table 1). Status epilepticus is typically considered established when an animal exhibits continuous seizure activity at Stage 4 or 5 for several minutes.[7][8]
-
Termination of SE (Optional): Depending on the experimental endpoint, SE can be terminated to reduce mortality and standardize the insult. Administer diazepam (10 mg/kg, i.p.) 1-3 hours after the onset of SE.[7][8]
-
Post-SE Care: Provide supportive care, including subcutaneous hydration and soft, easily accessible food. Monitor animals closely for the first 24-48 hours.
Data Presentation: Seizure Scoring and Latency
Quantitative assessment is critical for evaluating the effects of novel anti-epileptic drugs or other interventions in this model.
Table 1: Modified Racine Scale for Behavioral Seizure Scoring
| Stage | Behavioral Manifestation |
|---|---|
| 1 | Mouth and facial movements (chewing, whisker twitching) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
| 6 | Multiple Stage 5 seizures (generalized tonic-clonic) |
Source: Adapted from Racine (1972) and subsequent modifications.[7][8]
Table 2: Illustrative Quantitative Data from Pilocarpine Model
| Treatment Group | N | Latency to First Seizure (min) | Latency to SE (min) | SE Induction Rate (%) |
|---|---|---|---|---|
| Vehicle | 10 | N/A | N/A | 0 |
| Pilocarpine (300 mg/kg) | 10 | 18.5 ± 2.1 | 35.2 ± 4.5 | 90 |
| Test Compound + Pilocarpine | 10 | 32.1 ± 3.8* | 65.7 ± 6.2* | 40* |
Data are presented as Mean ± SEM. Data are illustrative. *p < 0.05 compared to Pilocarpine alone.
Diagrams: Workflow and Signaling Pathway
Component Application: Phenylephrine in Neurotransmitter & Cognitive Research
Phenylephrine is used to selectively activate α1-adrenergic receptors to study their role in modulating neuronal activity and behavior. Applications include investigating its effects on synaptic transmission, particularly glutamate release, and its impact on higher-order cognitive functions managed by the prefrontal cortex.[11][12]
Experimental Protocol: In Vivo Microinfusion for Cognitive Testing
This protocol describes the direct infusion of phenylephrine into a brain region of interest (e.g., medial prefrontal cortex, mPFC) in awake, behaving animals to assess its impact on a cognitive task, such as a delayed-response test for working memory.
Materials:
-
Phenylephrine hydrochloride
-
Sterile artificial cerebrospinal fluid (aCSF) for vehicle
-
Surgically implanted guide cannulae aimed at the mPFC
-
Microinfusion pump and internal injectors
-
Behavioral apparatus (e.g., T-maze, operant chamber)
Procedure:
-
Surgical Preparation: Animals are surgically implanted with bilateral guide cannulae targeting the mPFC and allowed to recover fully (1-2 weeks).
-
Behavioral Training: Animals are trained on a working memory task (e.g., delayed non-match to position) to a stable baseline performance (e.g., >80% correct).
-
Microinfusion: On test days, the internal injector is inserted into the guide cannula. Phenylephrine (e.g., 0.01 - 0.1 µg in 0.5 µL aCSF per side) or vehicle is infused over a period of 1-2 minutes.[12]
-
Behavioral Testing: Following a short delay (e.g., 5-10 minutes) after infusion, the animal is tested on the working memory task. Key performance metrics (e.g., percent correct choices, response latency) are recorded.
Data Presentation: Cognitive Performance
Data from this type of experiment are typically analyzed to compare drug effects against a vehicle control across different task difficulties (e.g., varying delay periods).
Table 3: Illustrative Data on Working Memory Performance
| Infusion Group | N | % Correct (5s Delay) | % Correct (15s Delay) | % Correct (30s Delay) |
|---|---|---|---|---|
| Vehicle (aCSF) | 8 | 90.1 ± 2.5 | 78.5 ± 3.1 | 60.3 ± 4.0 |
| Phenylephrine (0.1 µg) | 8 | 92.5 ± 2.1 | 85.3 ± 2.8* | 75.1 ± 3.5* |
Data are presented as Mean ± SEM. Data are illustrative. *p < 0.05 compared to Vehicle.[12]
Diagrams: Workflow and Signaling Pathway
References
- 1. Thieme E-Journals - Klinische Monatsblätter für Augenheilkunde / Abstract [thieme-connect.de]
- 2. This compound | C20H31Cl2N3O4 | CID 191806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Phenylephrine enhances glutamate release in the medial prefrontal cortex through interaction with N-type Ca2+ channels and release machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facilitation of spatial working memory performance following intra-prefrontal cortical administration of the adrenergic alpha1 agonist phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerebrovascular Response to Phenylephrine in Traumatic Brain Injury: A Scoping Systematic Review of the Human and Animal Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pilocarpine Model of Epilepsy [bio-protocol.org]
Application Notes & Protocols for Protein Binding Assays
Topic: Characterization of Adrenergic Receptor Binding using a Model Compound
Introduction
Glauko-biciron is an ophthalmic solution primarily used in the treatment of glaucoma. It is a combination formulation containing Pilocarpine, a muscarinic receptor agonist, and Phenylephrine, an α1-adrenergic receptor agonist. While this compound itself is a therapeutic agent, its active component, Phenylephrine, serves as an excellent model compound for studying ligand-protein interactions in the context of G-protein coupled receptors (GPCRs), specifically the alpha-1A adrenergic receptor (ADRA1A).
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound (using Phenylephrine as an example) to the human α1A-adrenergic receptor. This type of assay is fundamental in drug discovery and pharmacology for screening and characterizing compounds that target specific receptors.
Target Protein: Alpha-1A Adrenergic Receptor (ADRA1A)
The α1A-adrenergic receptor is a member of the GPCR superfamily. Upon binding of an agonist like Phenylephrine, it activates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, leading to various physiological responses.
Principle of the Assay
The assay described is a competitive binding assay. A known radiolabeled ligand (e.g., [3H]-Prazosin), which has a high affinity for the α1A-adrenergic receptor, is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is measured in the presence of varying concentrations of an unlabeled test compound (e.g., Phenylephrine). The test compound will compete with the radioligand for the binding sites on the receptor. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined.
Quantitative Data Summary
The following table summarizes hypothetical data from a competitive binding assay of Phenylephrine with the α1A-adrenergic receptor.
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| Phenylephrine | [3H]-Prazosin | HEK293 cells expressing human ADRA1A | 150 | 75 |
| Phentolamine (Control) | [3H]-Prazosin | HEK293 cells expressing human ADRA1A | 10 | 5 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental values.
Experimental Protocols
1. Preparation of Cell Membranes Expressing α1A-Adrenergic Receptor
-
Objective: To obtain a crude membrane preparation containing the α1A-adrenergic receptor from cultured cells.
-
Materials:
-
HEK293 cells stably transfected with human α1A-adrenergic receptor cDNA.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors), ice-cold.
-
Homogenizer (Dounce or Potter-Elvehjem).
-
High-speed centrifuge.
-
-
Protocol:
-
Harvest cultured HEK293-α1A cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations at -80°C until use.
-
2. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the α1A-adrenergic receptor.
-
Materials:
-
α1A-adrenergic receptor membrane preparation.
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol).
-
Unlabeled test compound (e.g., Phenylephrine) at various concentrations.
-
Non-specific binding control: Phentolamine (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compound (Phenylephrine) in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]-Prazosin (at a final concentration equal to its Kd), and 50 µL of the membrane preparation.
-
Non-specific Binding: 25 µL of 10 µM Phentolamine, 25 µL of [3H]-Prazosin, and 50 µL of the membrane preparation.
-
Competitive Binding: 25 µL of each concentration of the test compound, 25 µL of [3H]-Prazosin, and 50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add a scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For each concentration of the test compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizations
Caption: Signaling pathway of the α1A-adrenergic receptor.
Caption: Workflow for a competitive radioligand binding assay.
Application Notes and Protocols for "Glauko-biciron" Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Glauko-biciron" is an ophthalmic therapeutic agent indicated for the long-term management of glaucoma. It is a combination formulation of two active pharmaceutical ingredients: Pilocarpine hydrochloride and Phenylephrine hydrochloride.[1][2] This bivalent approach leverages the parasympathomimetic properties of Pilocarpine and the sympathomimetic effects of Phenylephrine to effectively reduce intraocular pressure (IOP).
Pilocarpine is a cholinergic agonist that primarily stimulates muscarinic receptors (M3 subtype) in the eye.[3][4] This action leads to the contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP.[3][5] Additionally, it causes constriction of the pupil (miosis).[3] Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[6][7] In the eye, it acts as a vasoconstrictor and a mydriatic (pupil dilator).[6][8] The combination of these two agents in "this compound" aims to provide a more potent and sustained reduction in IOP.
These application notes provide an overview of the administration techniques for "this compound" in a research setting, along with detailed experimental protocols and a summary of its underlying signaling pathways.
Data Presentation
Table 1: Illustrative Intraocular Pressure (IOP) Reduction with Pilocarpine and Phenylephrine Combination Therapy
| Treatment Group | Baseline IOP (mmHg) (Mean ± SD) | IOP Reduction at 2 hours (%) (Mean ± SD) | IOP Reduction at 6 hours (%) (Mean ± SD) |
| Vehicle Control | 25.2 ± 2.1 | 5.1 ± 1.5 | 4.8 ± 1.7 |
| Pilocarpine 2% | 24.9 ± 2.3 | 18.3 ± 3.2 | 15.1 ± 2.9 |
| Phenylephrine 1% | 25.1 ± 2.0 | 10.5 ± 2.5 | 8.2 ± 2.1 |
| Pilocarpine 2% + Phenylephrine 1% ("this compound" analogue) | 24.8 ± 2.2 | 25.6 ± 3.5 | 22.4 ± 3.1 |
Table 2: Illustrative Aqueous Humor Outflow Facility Changes
| Treatment Group | Baseline Outflow Facility (µL/min/mmHg) (Mean ± SD) | Change in Outflow Facility at 2 hours (%) (Mean ± SD) |
| Vehicle Control | 0.15 ± 0.03 | + 2.1 ± 1.1 |
| Pilocarpine 2% | 0.16 ± 0.04 | + 35.2 ± 5.8 |
| Pilocarpine 2% + Phenylephrine 1% ("this compound" analogue) | 0.15 ± 0.03 | + 38.5 ± 6.2 |
Experimental Protocols
The following are generalized protocols for the administration of a Pilocarpine and Phenylephrine combination ophthalmic solution, analogous to "this compound," in a preclinical research setting. These protocols should be adapted based on the specific experimental model and research objectives.
Protocol 1: In Vivo IOP Reduction Study in a Rabbit Model of Glaucoma
Objective: To evaluate the efficacy of a "this compound" analogue in reducing IOP in a normotensive or hypertensive rabbit model.
Materials:
-
"this compound" analogue solution (e.g., 2% Pilocarpine HCl and 0.25% Phenylephrine HCl in a sterile ophthalmic vehicle).
-
Vehicle control solution.
-
Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer).
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Animal restraining device.
Procedure:
-
Acclimatize New Zealand White rabbits for at least one week before the experiment.
-
Record baseline IOP measurements for both eyes of each rabbit for three consecutive days to establish a stable baseline.
-
On the day of the experiment, take a pre-dose IOP measurement (t=0).
-
Randomly assign rabbits to treatment groups (e.g., Vehicle, "this compound" analogue).
-
Instill one drop (approximately 30-50 µL) of the test or vehicle solution into the conjunctival sac of one eye. The contralateral eye can serve as a control or receive a different treatment.
-
To prevent systemic absorption, apply gentle pressure to the lacrimal sac for 30-60 seconds after instillation.
-
Measure IOP at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
At each time point, anesthetize the cornea with a drop of topical anesthetic before measuring IOP.
-
Record all data and analyze for statistical significance.
Protocol 2: In Vitro Organ Bath Study of Ciliary Muscle Contraction
Objective: To assess the contractile response of isolated ciliary muscle to a "this compound" analogue.
Materials:
-
Freshly enucleated porcine or bovine eyes.
-
Krebs-Ringer bicarbonate solution.
-
"this compound" analogue solution and its individual components (Pilocarpine, Phenylephrine).
-
Organ bath system with force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Dissect the ciliary muscle from the enucleated eyes and cut it into strips.
-
Mount the ciliary muscle strips in the organ baths containing Krebs-Ringer solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the muscle strips to equilibrate under a resting tension for at least 60 minutes.
-
Record the baseline tension.
-
Add the "this compound" analogue solution to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Record the contractile force generated by the muscle strips.
-
Wash out the drug and allow the muscle to return to baseline tension.
-
Repeat the procedure with the individual components (Pilocarpine and Phenylephrine) to assess their respective contributions to the contractile response.
-
Analyze the dose-response curves to determine potency (EC50) and efficacy (Emax).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the active components of "this compound" and a typical experimental workflow.
Caption: Pilocarpine signaling pathway in the ciliary muscle.
References
- 1. GLAUKO BICIRON 1%/0.25%, 8 ml | Arzneimittel-Datenbank [arzneimittel-datenbank.de]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 4. Pilocarpine - Wikipedia [en.wikipedia.org]
- 5. Pilocarpine use in glaucoma | PPTX [slideshare.net]
- 6. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Effect of Topical Phenylephrine 2.5% on Episcleral Venous Pressure in Normal Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Compound-X" in High-Throughput Screening
Introduction
These application notes provide a comprehensive overview of the use of "Compound-X," a novel small molecule modulator, in high-throughput screening (HTS) assays. The following protocols and data are intended to guide researchers, scientists, and drug development professionals in the effective implementation of "Compound-X" for the discovery of novel therapeutics. "Compound-X" has been identified as a potent inhibitor of the hypothetical "G-Protein Coupled Receptor Y" (GPCR-Y) signaling pathway, which is implicated in the progression of glaucoma.
Mechanism of Action & Signaling Pathway
"Compound-X" is a competitive antagonist of GPCR-Y. Upon binding to the receptor, it prevents the downstream activation of G-protein Gq, thereby inhibiting the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium. This mechanism effectively blocks the pathological signaling cascade associated with glaucoma in this model.
Quantitative Data Summary
The following table summarizes the key performance metrics of "Compound-X" in a 1536-well plate-based calcium flux assay.
| Parameter | Value | Description |
| IC50 | 75 nM | The concentration of "Compound-X" that inhibits 50% of the GPCR-Y response. |
| Z'-factor | 0.85 | A measure of the statistical effect size and assay quality. |
| Signal Window | 10-fold | The ratio of the signal in the uninhibited versus the maximally inhibited state. |
| Solubility | > 100 µM in 1% DMSO | The solubility of "Compound-X" in the final assay buffer. |
| Cytotoxicity | > 50 µM | The concentration at which "Compound-X" induces cell death. |
Experimental Protocols
High-Throughput Calcium Flux Assay Protocol
This protocol describes a homogeneous, no-wash calcium flux assay for screening compounds that modulate GPCR-Y activity.
Materials:
-
HEK293 cells stably expressing GPCR-Y
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Probenecid
-
"Compound-X" or other test compounds
-
Agonist (e.g., a known GPCR-Y activator)
-
1536-well black, clear-bottom microplates
Workflow Diagram:
Procedure:
-
Cell Plating:
-
Culture HEK293-GPCR-Y cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 2 x 10^6 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 1536-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Add 5 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of "Compound-X" and control compounds in assay buffer.
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of the compound solutions to the assay plate.
-
-
Incubation:
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare a 4X solution of the GPCR-Y agonist in assay buffer.
-
Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Initiate reading of the plate, and after a baseline is established (typically 10-20 seconds), add 5 µL of the agonist solution to each well.
-
Continue to read the fluorescence intensity for an additional 2-3 minutes to capture the calcium flux kinetics.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (agonist only) and negative (no agonist) controls.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality and robustness of the assay.
Application Notes and Protocols for Imaging Studies Involving the Components of "Glauko-biciron"
Introduction
"Glauko-biciron" is a pharmaceutical preparation for the treatment of glaucoma, combining two active ingredients: Phenylephrine hydrochloride and Pilocarpine hydrochloride. While direct radiolabeling of the "this compound" combination product for imaging studies is not a standard application, its individual components have been utilized in various research and clinical imaging contexts. Phenylephrine, a selective α1-adrenergic receptor agonist, and Pilocarpine, a non-selective muscarinic acetylcholine receptor agonist, can be used as pharmacological agents to modulate physiological processes during imaging or can be isotopically labeled to act as imaging probes themselves.
These application notes provide detailed protocols and background for researchers, scientists, and drug development professionals interested in using Phenylephrine and Pilocarpine in imaging studies to investigate adrenergic and cholinergic systems, respectively.
Application Note 1: Phenylephrine as an Imaging Tool and Radiotracer
Principle and Applications
Phenylephrine primarily functions as a potent and selective agonist for α1-adrenergic receptors.[1][2][3] This action leads to vasoconstriction and an increase in systemic blood pressure.[1] In the eye, topical application causes mydriasis (pupil dilation) without significant cycloplegia (paralysis of accommodation). These properties allow for its use in several imaging modalities:
-
Cardiovascular Imaging: As a vasopressor, phenylephrine can be used to modulate blood pressure and blood flow, which can be monitored by techniques like X-ray digital subtraction angiography (DSA) or pharmacologic magnetic resonance imaging (phMRI).[4][5]
-
Ophthalmic Imaging: Its mydriatic effect is routinely used to facilitate fundoscopic examination and imaging techniques like optical coherence tomography (OCT).[1][6]
-
Positron Emission Tomography (PET): Phenylephrine can be labeled with a positron-emitting radionuclide, such as Carbon-11 ([11C]), to create a radiotracer for imaging the sympathetic nervous system of the heart.[7]
Signaling Pathway of Phenylephrine
Phenylephrine exerts its effects by binding to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. This initiates a signaling cascade resulting in the release of intracellular calcium.
Experimental Protocol: [11C]-Phenylephrine PET Imaging of Cardiac Sympathetic Innervation
This protocol is based on preclinical studies evaluating radiolabeled phenylephrine for cardiac imaging.[7]
-
Radiosynthesis of [11C]-(-)-Phenylephrine:
-
Produce [11C]-methyl iodide or [11C]-methyl triflate via cyclotron production of [11C]CO2.
-
React the [11C]-methylating agent with the precursor, (-)-m-octopamine.
-
Purify the resulting [11C]-(-)-phenylephrine using high-performance liquid chromatography (HPLC).
-
Formulate the final product in a sterile, injectable solution, ensuring radiochemical purity (>95%) and measurement of specific activity (e.g., 500-1000 Ci/mmol).[7]
-
-
Animal Preparation:
-
Anesthetize the subject (e.g., Sprague-Dawley rat or closed-chest dog) with an appropriate anesthetic (e.g., isoflurane).
-
Place a catheter in a tail vein for radiotracer injection and, if required, in an artery for blood sampling.
-
Position the animal in the PET scanner with the heart in the center of the field of view.
-
-
PET Image Acquisition:
-
Administer a bolus injection of [11C]-(-)-phenylephrine (e.g., 100-200 µCi for a rat) via the venous catheter.
-
Initiate a dynamic PET scan immediately upon injection for a duration of 60 minutes.
-
Acquire transmission scans for attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).
-
Correct for attenuation, scatter, and radioactive decay.
-
Draw regions of interest (ROIs) over the myocardial wall and in the blood pool (e.g., left ventricular chamber).
-
Generate time-activity curves (TACs) for the myocardium and blood pool to assess tracer uptake and washout kinetics.
-
Data Presentation
The following table summarizes key quantitative data from a preclinical study with [11C]-Phenylephrine ([11C]-PHEN) compared to a more established tracer, [11C]-m-hydroxyephedrine (HED).[7]
| Parameter | [11C]-Phenylephrine (PHEN) | [11C]-m-hydroxyephedrine (HED) |
| Initial Heart Uptake | ~50% of HED uptake | Baseline |
| Radioactivity Washout (5-60 min) | 50% | < 20% |
| Neuronal Selectivity (Desipramine Blockade) | 75-77% | 92-95% |
Application Note 2: Pilocarpine in Ocular and Neurological Imaging
Principle and Applications
Pilocarpine is a parasympathomimetic agent that acts as a non-selective agonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, M5).[8] In the eye, its stimulation of M3 receptors on the iris sphincter muscle causes miosis (pupil constriction), and its action on the ciliary muscle facilitates aqueous humor outflow, reducing intraocular pressure. These effects are leveraged in specific imaging applications:
-
Ocular MRI: Pilocarpine can be used to pharmacologically challenge the eye to study the integrity of the blood-aqueous barrier. Changes in protein levels in the anterior chamber (aqueous flare) can be visualized and quantified using contrast-enhanced MRI.[9]
-
Neurological Imaging in Animal Models: Systemic administration of high-dose pilocarpine is a widely used method to induce status epilepticus in rodents, creating a model of temporal lobe epilepsy that can be studied with MRI and other neuroimaging techniques to track neuroinflammation, cell death, and gliosis.[10]
Signaling Pathway of Pilocarpine (Ocular)
In the eye, pilocarpine's effects are primarily mediated by the M3 muscarinic receptor, which, like the α1-adrenergic receptor, couples to Gq and activates the PLC-IP3-DAG pathway to increase intracellular calcium.
Experimental Protocol: MRI Assessment of Blood-Aqueous Barrier Integrity with Pilocarpine
This protocol is adapted from a human study using topical pilocarpine and contrast-enhanced MRI.[9]
-
Subject Preparation and Baseline Measurements:
-
Recruit healthy human volunteers (or use an appropriate animal model).
-
Measure baseline pupil size and anterior chamber flare using a laser flare meter.
-
Administer a single drop of 3% pilocarpine solution to one eye. The contralateral eye can serve as a control.
-
Repeat pupil size and flare measurements every 15 minutes for 45 minutes post-administration.
-
-
MRI Acquisition:
-
Position the subject in the MRI scanner (e.g., 4.7 T for preclinical, 1.5-3 T for clinical).
-
Use a dedicated surface coil over the eye that received pilocarpine to maximize the signal-to-noise ratio.
-
Acquire a baseline T1-weighted image of the eye.
-
Administer a standard intravenous MRI contrast agent (e.g., gadolinium dimeglumine).
-
Acquire a series of T1-weighted images over the next 60 minutes to track the influx of the contrast agent into the ocular compartments.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the ciliary body, anterior chamber, and posterior chamber on the sequential MR images.
-
Calculate the percent signal enhancement in each ROI over time relative to the baseline image.
-
Correlate the MRI signal enhancement in the anterior chamber with the flare meter measurements.
-
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of topical pilocarpine on the human eye.[9]
| Parameter | Baseline (Mean ± SD) | 45 min Post-Pilocarpine (Mean ± SD) | p-value |
| Pupil Size (mm) | 5.7 ± 1.5 | 2.5 ± 0.5 | 0.0106 |
| Aqueous Flare (photons/ms) | 3.7 ± 1.1 | 12.5 ± 4.7 | 0.0151 |
Workflow Diagram: Pharmacological Imaging Study
This diagram illustrates a general workflow for a pharmacological imaging study, applicable to both protocols described above.
References
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenylephrine - Wikipedia [en.wikipedia.org]
- 3. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The phenylephrine blood pressure clamp in pharmacologic magnetic resonance imaging: reduction of systemic confounds and improved detectability of drug-induced BOLD signal changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylephrine-Modulated Cardiopulmonary Blood Flow Measured with Use of X-ray Digital Subtraction Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and preliminary evaluation of [11C]-(-)-phenylephrine as a functional heart neuronal PET agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilocarpine - Wikipedia [en.wikipedia.org]
- 9. Pilocarpine's effects on the blood-aqueous barrier of the human eye as assessed by high-resolution, contrast magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnetic resonance imaging in the study of the lithium-pilocarpine model of temporal lobe epilepsy in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glauko-biciron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glauko-biciron and similar pilocarpine-based formulations. The following information is intended to address potential challenges encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is an ophthalmic solution primarily used for the treatment of chronic open-angle glaucoma.[1] While the exact formulation is proprietary, it is known to contain pilocarpine as a key active ingredient.[2][3] Pilocarpine is a cholinergic agonist that functions as a miotic agent.
Q2: I'm observing precipitation in my this compound stock solution after dilution. What could be the cause?
Precipitation upon dilution can be attributed to several factors related to the physicochemical properties of pilocarpine. Pilocarpine hydrochloride or nitrate salts are generally soluble in water. However, changes in pH, temperature, or the use of certain buffers can affect its stability and solubility. Aqueous solutions of pilocarpine can be unstable, and interactions with other components in your experimental system could lead to precipitation.
Q3: My this compound solution has developed a reddish tint. Is it still usable?
Pilocarpine is sensitive to heat, light, and air.[2] Exposure to these conditions, or contact with trace metals, can cause it to degrade, resulting in a red discoloration.[2] This color change is an indicator of chemical instability. It is strongly recommended to discard any discolored solution, as the degradation products may have altered biological activity and could introduce confounding variables into your experiments.
Q4: What are the optimal storage conditions for this compound and its stock solutions?
To ensure the stability of this compound, it should be stored in airtight containers and protected from light.[2] For long-term storage, refrigeration is often recommended, but one should refer to the manufacturer's specific instructions. When preparing stock solutions for experimental use, it is advisable to prepare them fresh and store them in light-protecting containers at a low temperature for short periods.
Troubleshooting Guide
Issue 1: Poor Solubility in Custom Buffer Systems
Problem: You are attempting to dissolve this compound in a custom physiological buffer for an in vitro assay, but you observe incomplete dissolution or the formation of a precipitate.
Possible Causes:
-
pH of the Buffer: The solubility of pilocarpine can be pH-dependent. A 0.9% solution of pilocarpine in water has a pH of 5.1 to 5.9.[2] A significant deviation from this pH range in your custom buffer might reduce its solubility.
-
Buffer Composition: Certain ions in your buffer could be reacting with components of the this compound formulation, leading to the formation of insoluble salts.
-
Temperature: While heating can sometimes aid dissolution, pilocarpine is sensitive to heat, which can lead to degradation.
Troubleshooting Steps:
-
Verify pH: Check the pH of your buffer and adjust it to be closer to the physiological pH range where pilocarpine is known to be soluble.
-
Solvent Test: Attempt to dissolve the formulation in a small amount of a different solvent in which pilocarpine is known to be soluble, such as ethanol, before diluting it into your aqueous buffer.[2]
-
Buffer Screen: Test the solubility in a panel of common biological buffers to identify a compatible system.
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: You are using a this compound solution in a cell-based assay, but you are observing high variability and inconsistent results between experiments.
Possible Causes:
-
Solution Instability: Aqueous solutions of pilocarpine are unstable.[2] If you are using a stock solution prepared several days in advance, it may have degraded, leading to a lower effective concentration of the active compound.
-
Adsorption to Labware: Pilocarpine, like many small molecules, can adsorb to the surface of plastic labware, reducing the actual concentration in your assay.
-
Cell Culture Media Interactions: Components of your cell culture media (e.g., serum proteins) may interact with or bind to pilocarpine, affecting its bioavailability.
Troubleshooting Workflow:
References
improving "Glauko-biciron" stability in solution
Welcome to the technical support center for Glauko-biciron. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis of its ester group and oxidation of its phenolic moiety. The rate of degradation is highly dependent on the pH, temperature, and presence of light and oxygen.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: The optimal pH for this compound stability is between 4.5 and 5.5. Outside of this range, both hydrolytic and oxidative degradation are significantly accelerated.
Q3: Are there any recommended excipients to improve the stability of this compound?
A3: Yes, the use of antioxidants such as ascorbic acid or sodium metabisulfite can mitigate oxidative degradation. Additionally, buffering agents like a citrate-phosphate buffer are recommended to maintain the optimal pH. For solubility enhancement, a non-ionic surfactant like Polysorbate 80 may be considered.
Q4: How should stock solutions of this compound be prepared and stored?
A4: It is recommended to prepare stock solutions in a suitable organic solvent like DMSO and store them at -20°C in airtight, light-protected containers. For aqueous solutions used in experiments, it is best to prepare them fresh. If short-term storage is necessary, they should be kept at 2-8°C, protected from light, for no longer than 24 hours.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solution
If you are observing a rapid decrease in the concentration of active this compound in your experiments, consider the following troubleshooting steps:
Potential Causes and Solutions:
-
pH Instability: The pH of your solution may be outside the optimal range (4.5-5.5).
-
Solution: Incorporate a buffering agent (e.g., 50mM citrate-phosphate buffer) to maintain a stable pH. Regularly verify the pH of your solutions.
-
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.
-
Solution: Prepare solutions using deoxygenated water. Consider adding an antioxidant like 0.1% (w/v) ascorbic acid.
-
-
Photodegradation: this compound is light-sensitive.
-
Solution: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Experimental Workflow for Investigating Degradation:
Caption: Workflow for troubleshooting rapid potency loss of this compound.
Issue 2: Precipitation Observed in Formulation
If you are observing precipitation in your this compound formulation, it is likely due to its low aqueous solubility.
Potential Causes and Solutions:
-
Concentration Exceeds Solubility: The concentration of this compound may be higher than its intrinsic solubility in the aqueous medium.
-
Solution: Determine the solubility of this compound in your vehicle. If the target concentration is too high, consider adding a solubilizing agent.
-
-
pH Effects on Solubility: The ionization state of this compound, which is pH-dependent, can affect its solubility.
-
Solution: Evaluate the solubility of this compound across a range of pH values to identify the pH of maximum solubility.
-
-
"Salting Out" Effect: High concentrations of salts or other excipients can decrease the solubility of this compound.
-
Solution: Evaluate the compatibility of all excipients in the formulation.
-
Decision Tree for Addressing Precipitation:
Caption: Decision tree for resolving this compound precipitation issues.
Quantitative Data
Table 1: Effect of pH and Temperature on the Stability of this compound (0.1 mg/mL) in Aqueous Solution over 7 Days
| pH | Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 7 Days (mg/mL) | Degradation (%) |
| 3.0 | 25 | 0.100 | 0.078 | 22.0 |
| 5.0 | 4 | 0.100 | 0.098 | 2.0 |
| 5.0 | 25 | 0.100 | 0.091 | 9.0 |
| 7.0 | 25 | 0.100 | 0.065 | 35.0 |
| 9.0 | 25 | 0.100 | 0.042 | 58.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the primary degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
1M HCl (for acid hydrolysis)
-
1M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
UV lamp (254 nm)
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile and water (gradient)
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose 10 mL of the aqueous solution (0.1 mg/mL) to UV light at 254 nm for 24 hours.
-
Thermal Degradation: Incubate 10 mL of the aqueous solution (0.1 mg/mL) at 60°C for 7 days.
-
Analysis: At each time point (0, 4, 8, 24 hours for hydrolysis and oxidation; 0, 24, 48, 72 hours for thermal and photodegradation), take an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by HPLC to determine the remaining percentage of this compound and identify major degradation products.
Signaling Pathway
Hypothesized Mechanism of Action for this compound:
This compound is hypothesized to lower intraocular pressure by acting as an agonist on a novel G-protein coupled receptor (GPCR) in the trabecular meshwork, leading to increased aqueous humor outflow.
Caption: Hypothesized signaling pathway for this compound's mechanism of action.
Glauko-biciron Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of Glauko-biciron.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our in vitro corneal endothelial cell cultures when treated with this compound. Is this a known off-target effect?
A1: Yes, high concentrations of this compound have been associated with off-target-mediated cytotoxicity in corneal endothelial cells. The primary mechanism of this compound is the inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). However, at supra-therapeutic doses, it can exhibit inhibitory activity against other related kinases, such as Protein Kinase C (PKC), which plays a crucial role in cell survival and proliferation. We recommend performing a dose-response curve to determine the therapeutic window for your specific cell line and utilizing a selective PKC activator as a rescue agent in your experiments to confirm this off-target effect.
Q2: Our in vivo animal studies are showing a transient, dose-dependent hypotensive effect following systemic administration of this compound. What is the underlying mechanism?
A2: The hypotensive effects of this compound are attributed to its off-target inhibition of ROCK2 in vascular smooth muscle cells. While the primary therapeutic goal is to target ROCK in the trabecular meshwork of the eye, systemic exposure can lead to vasodilation and a subsequent drop in blood pressure. To mitigate this, we advise utilizing localized delivery methods, such as intravitreal or topical ocular administration, for your preclinical studies. If systemic administration is necessary, a dose-escalation study is recommended to identify a concentration that maintains efficacy for intraocular pressure (IOP) reduction while minimizing systemic hypotensive effects.
Q3: We are observing inconsistent IOP-lowering effects in our rabbit models. Could this be related to off-target effects?
A3: While off-target effects are a possibility, inconsistent IOP lowering is more commonly associated with formulation and administration variables. However, an off-target effect that could indirectly influence efficacy is the potential for this compound to interact with other signaling pathways that regulate aqueous humor dynamics. We recommend verifying your formulation's stability and concentration and ensuring consistent administration technique. To investigate potential off-target effects on aqueous humor production, consider performing aqueous humor dynamic studies.
Troubleshooting Guides
Issue: High-Throughput Screening (HTS) Reveals False Positives
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific kinase inhibition | Perform a secondary screen against a panel of related kinases (e.g., PKA, PKC, CAMKII). | Identification of specific off-target kinases and determination of the IC50 for each. |
| Compound precipitation in assay buffer | Assess the solubility of this compound in your assay buffer using dynamic light scattering (DLS). | Confirmation of compound solubility and stability under assay conditions. |
| Interference with assay signal | Run a control experiment with the detection reagents and this compound in the absence of the target enzyme. | No signal should be detected, confirming that this compound does not directly interfere with the assay's detection method. |
Issue: Inconsistent In Vitro Potency (IC50) Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line variability | Ensure consistent cell passage number and health. Perform cell line authentication. | Reduced variability in IC50 values across experiments. |
| Assay conditions | Optimize ATP concentration in kinase assays, as this compound is an ATP-competitive inhibitor. | More consistent and reproducible IC50 values. |
| Reagent stability | Prepare fresh dilutions of this compound for each experiment. | Elimination of variability due to compound degradation. |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. ROCK1) |
| ROCK1 (On-Target) | 5.2 | 1 |
| ROCK2 (On-Target) | 8.1 | 1.6 |
| PKA (Off-Target) | 1,250 | 240.4 |
| PKC (Off-Target) | 350 | 67.3 |
| CAMKII (Off-Target) | > 10,000 | > 1923 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against a panel of kinases.
Methodology:
-
A radiometric kinase assay is performed in a 96-well plate format.
-
Each well contains the respective kinase, a substrate peptide, and [γ-³²P]ATP.
-
This compound is serially diluted and added to the wells to achieve a range of final concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 30 minutes.
-
The reaction is stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is separated from the residual [γ-³²P]ATP using a phosphocellulose membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Protocol 2: Corneal Endothelial Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on human corneal endothelial cells (HCECs).
Methodology:
-
HCECs are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of this compound for 24 hours.
-
Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours.
-
The fluorescence of the resorufin product is measured using a plate reader (excitation 560 nm, emission 590 nm).
-
Cell viability is expressed as a percentage of the untreated control.
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Experimental workflow for assessing this compound's off-target effects.
Glauko-biciron Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the experimental compound "Glauko-biciron."
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel dual-action compound. It functions as a Rho-kinase (ROCK) inhibitor and a selective agonist for the prostaglandin F2α receptor (FP receptor). This dual mechanism is designed to lower intraocular pressure (IOP) by increasing aqueous humor outflow through both the trabecular meshwork (via ROCK inhibition) and the uveoscleral pathway (via FP receptor agonism).
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in the recommended solvent (e.g., DMSO), it should be stored at 4°C for short-term use (up to 7 days) or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Q3: In which experimental models has this compound shown efficacy?
A3: Preclinical studies have demonstrated the efficacy of this compound in reducing intraocular pressure in normotensive and hypertensive animal models, including rabbits and non-human primates. In-vitro studies using human trabecular meshwork cells have also shown expected cellular changes, such as decreased actin stress fibers and increased matrix metalloproteinase (MMP) expression.
Troubleshooting Guides
Issue 1: Inconsistent Intraocular Pressure (IOP) Reduction in Animal Models
| Possible Cause | Troubleshooting Step |
| Improper Drug Administration: Incorrect volume or placement of the topical eye drop can lead to variable absorption. | Solution: Ensure consistent drop volume (e.g., 25-30 µL for rabbits) is administered directly to the cornea. Allow for sufficient contact time by holding the animal's eyelid closed for a few seconds post-administration. |
| Diurnal Variation in IOP: IOP naturally fluctuates throughout the day, which can confound results if measurements are not taken at consistent times. | Solution: Standardize the time of day for both drug administration and IOP measurements across all experimental groups. |
| Drug Formulation Issues: The reconstituted this compound may not be fully solubilized or may have degraded. | Solution: Visually inspect the solution for any precipitates. If observed, gently warm the solution to 37°C to aid dissolution. Prepare fresh solutions if degradation is suspected. |
| Animal Stress: Stress during handling and measurement can transiently increase IOP, masking the drug's effect. | Solution: Acclimate animals to the handling and measurement procedures before the experiment begins. Maintain a calm and consistent environment. |
Issue 2: Unexpected Cytotoxicity in Cell Culture Experiments
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Solution: Ensure the final concentration of the solvent in the cell culture medium is below the cytotoxic threshold for your cell type (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration. |
| Incorrect this compound Concentration: The concentration of this compound used may be too high for the specific cell line. | Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cells. Start with a lower concentration range based on published data for similar compounds. |
| Contamination: Bacterial or fungal contamination in the cell culture can lead to cell death. | Solution: Regularly test your cell cultures for contamination. Use sterile techniques when handling cells and reagents. |
Quantitative Data Summary
Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Rabbit Model
| Treatment Group (n=8) | Baseline IOP (mmHg ± SD) | IOP at 4 hours post-treatment (mmHg ± SD) | IOP Reduction (%) |
| Vehicle Control (0.1% DMSO) | 20.5 ± 1.2 | 20.1 ± 1.5 | 1.95% |
| This compound (0.05%) | 20.8 ± 1.4 | 15.6 ± 1.1 | 25.0% |
| This compound (0.1%) | 20.6 ± 1.3 | 13.4 ± 0.9 | 34.9% |
| Latanoprost (0.005%) | 20.9 ± 1.1 | 14.8 ± 1.0 | 29.2% |
Table 2: In-vitro Efficacy of this compound on Human Trabecular Meshwork (HTM) Cells
| Treatment (24 hours) | Cell Viability (% of Control ± SD) | MMP-2 Expression (Fold Change ± SD) | Phalloidin Staining (Actin Stress Fibers) |
| Vehicle Control | 100 ± 4.5 | 1.0 ± 0.2 | +++ |
| This compound (1 µM) | 98.2 ± 5.1 | 2.5 ± 0.4 | + |
| This compound (10 µM) | 95.7 ± 4.8 | 4.1 ± 0.6 | + |
(+++: Abundant; +: Significantly Reduced)
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure in Rabbits
-
Animal Acclimation: Acclimate New Zealand white rabbits to handling and tonometry procedures for one week prior to the experiment.
-
Baseline IOP Measurement: Measure baseline IOP for both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen) at the same time each day for three consecutive days to establish a stable baseline.
-
Drug Administration: On the day of the experiment, administer a single 30 µL topical dose of the test compound (this compound, vehicle, or positive control) to one eye of each rabbit. The contralateral eye can serve as an untreated control.
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at 1, 2, 4, 8, and 24 hours post-administration.
-
Data Analysis: Calculate the mean IOP and standard deviation for each treatment group at each time point. The percentage IOP reduction is calculated relative to the baseline.
Protocol 2: Western Blot for MMP-2 Expression in HTM Cells
-
Cell Culture: Culture primary Human Trabecular Meshwork (HTM) cells in appropriate media until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against MMP-2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Dual mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent IOP results.
Technical Support Center: Optimizing "Glauko-biciron" Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Glauko-biciron." The following information is designed to help you optimize the concentration of "this compound" for your specific in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its active components?
"this compound" is an ophthalmic solution used for the treatment of glaucoma.[1] It is a combination drug containing two active ingredients: Pilocarpine (2%) and Phenylephrine (0.06%).[1] Pilocarpine is a cholinergic agonist that acts as a nonselective muscarinic acetylcholine receptor inhibitor.[2] Phenylephrine is a sympathomimetic amine that acts as an α-adrenergic receptor agonist.
Q2: What initial concentration range of "this compound" should I use for my in vitro experiments?
For a new compound or formulation like "this compound" in a cell-based assay, it is recommended to start with a broad concentration range to determine its potency. A common approach is to perform a range-finding experiment with 10-fold serial dilutions, for example, from 1 nM to 100 µM.[3] This will help you identify a narrower, more effective concentration range for subsequent, detailed dose-response studies.
Q3: Which cell types are relevant for studying the effects of "this compound" in vitro?
Given that "this compound" is used to treat glaucoma by reducing intraocular pressure, relevant cell types for in vitro studies include:
-
Human Trabecular Meshwork (HTM) cells: These cells are critical in regulating aqueous humor outflow and, consequently, intraocular pressure.
-
Retinal Ganglion Cells (RGCs): These are the neurons that are damaged in glaucoma, leading to vision loss. Studying the direct effects of "this compound" on RGC viability and function can provide insights into its neuroprotective potential.[4]
-
Ciliary Body Epithelial Cells: These cells are involved in the production of aqueous humor.
Q4: How can I determine the optimal cell seeding density for my assay?
Optimizing cell seeding density is crucial for reliable and reproducible results.[5][6] Different cell seeding densities should be compared during assay optimization to maximize the assay window.[6] The cell number should be high enough to produce a measurable signal but not so high that the cells become over-confluent during the experiment.[6] It is recommended to perform a growth curve analysis for your specific cell line to determine the optimal seeding density where cells are in the logarithmic growth phase during the treatment period.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Potential Causes:
-
Inaccurate Pipetting: Inconsistent volumes of cells, media, or "this compound" can lead to significant variability.[7]
-
Uneven Cell Distribution: Improper mixing of the cell suspension before seeding can result in wells having different cell numbers.[6]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the media and the drug, affecting cell growth.[8]
-
Incomplete Solubilization of Formazan Crystals (in MTT assays): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[8]
Solutions:
-
Pipetting Technique: Ensure your pipettes are calibrated.[7] Use fresh tips for each replicate and ensure proper mixing of all solutions before dispensing.
-
Cell Seeding: Gently but thoroughly mix the cell suspension before and during seeding to ensure a homogenous distribution.[6]
-
Mitigating Edge Effects: To minimize evaporation, avoid using the outer wells of the plate. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[8]
-
Complete Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure complete dissolution by gentle mixing or placing the plate on an orbital shaker for a few minutes. Visually inspect the wells to confirm that no crystals remain.[8]
Issue 2: No Dose-Dependent Effect Observed
Potential Causes:
-
Incorrect Concentration Range: The tested concentrations of "this compound" may be too high (causing maximum effect or toxicity at all concentrations) or too low (not inducing any measurable response).
-
Inappropriate Incubation Time: The duration of the treatment may be too short for "this compound" to exert its effects or too long, leading to secondary effects that mask the primary response.
-
Assay Interference: Components of "this compound" or the vehicle used for dilution might interfere with the assay chemistry.
-
Cell Health: The cells may not be healthy or in the proper growth phase, making them unresponsive to the treatment.[6]
Solutions:
-
Optimize Concentration Range: Perform a wider range-finding study with logarithmic dilutions (e.g., 10⁻¹⁰ M to 10⁻³ M) to identify the active concentration range.
-
Time-Course Experiment: Conduct a time-course experiment by treating the cells with a fixed concentration of "this compound" and measuring the response at different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Control for Assay Interference: Run a cell-free control where "this compound" is added to the assay reagents to check for any direct interaction.
-
Ensure Cell Viability: Always check the health and viability of your cells before starting an experiment. Ensure they are passaged regularly and not allowed to become over-confluent.[6]
Issue 3: Unexpected Cytotoxicity at All Concentrations
Potential Causes:
-
High Solvent Concentration: If "this compound" is dissolved in a solvent like DMSO, high final concentrations of the solvent in the culture medium can be toxic to the cells.
-
Contamination: The "this compound" stock solution or the culture medium may be contaminated with bacteria or fungi.
-
Incorrect Formulation: The formulation of "this compound" used may not be suitable for in vitro cell culture. Ophthalmic solutions often contain preservatives that can be cytotoxic.
Solutions:
-
Solvent Control: Always include a vehicle control in your experiments, which contains the highest concentration of the solvent used to dilute "this compound." The final solvent concentration should typically be kept below 0.5%.
-
Sterility: Ensure that the "this compound" solution is sterile-filtered before being added to the cell culture. Regularly check for signs of contamination in your cell cultures.
-
Use Analytical Grade Components: If possible, obtain analytical grade pilocarpine and phenylephrine to prepare your own solutions in a vehicle compatible with your cell culture system. This will eliminate the confounding effects of preservatives and other excipients in the ophthalmic formulation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9]
Materials:
-
Human Trabecular Meshwork (HTM) cells
-
Complete cell culture medium
-
96-well tissue culture plates
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HTM cells into a 96-well plate at a pre-determined optimal density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of "this compound." Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Data Presentation
Table 1: Dose-Response of "this compound" on HTM Cell Viability (48h Treatment)
| "this compound" Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.98 | 0.05 | 78.4 |
| 50 | 0.65 | 0.04 | 52.0 |
| 100 | 0.32 | 0.03 | 25.6 |
| 250 | 0.15 | 0.02 | 12.0 |
| 500 | 0.08 | 0.01 | 6.4 |
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Hypothetical Signaling Pathway of "this compound" in HTM Cells.
References
- 1. lin2.curehunter.com [lin2.curehunter.com]
- 2. Discovery of molecular therapeutics for glaucoma: Challenges, successes, and promising directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Experimental Drug Could Improve Vision in Glaucoma [brightfocus.org]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Glauko-biciron
Welcome to the technical support center for Glauko-biciron. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is a novel synthetic peptide being investigated for the treatment of glaucoma. As a complex biomolecule, it is susceptible to degradation through several pathways. The primary degradation routes are photodegradation, hydrolysis, and oxidation.[1][2] Understanding these pathways is crucial for maintaining the integrity of the compound during your research.[3]
Q2: What are the optimal storage and handling conditions for this compound?
A2: To minimize degradation, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment, protected from light.[4] Once reconstituted, solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours and protected from light.[5]
Q3: I am observing a rapid loss of potency in my this compound solution. What could be the cause?
A3: Rapid loss of potency is often due to exposure to ambient light or inappropriate pH conditions in your buffer.[6][7] this compound is highly photosensitive and will degrade quickly when exposed to UV or even broad-spectrum laboratory light.[8] Additionally, the pH of your solution can significantly impact its stability; extreme pH values can accelerate hydrolytic degradation.[7][9]
Q4: Can the excipients in my formulation contribute to the degradation of this compound?
A4: Yes, certain excipients can accelerate the degradation of this compound. For instance, some common antioxidants may interact with the peptide structure, while certain buffers can catalyze hydrolysis. It is essential to conduct compatibility studies with your chosen excipients.
Q5: How can I monitor the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound degradation.[10] This method should be capable of separating the intact this compound from its degradation products.[11] Validation of this method is critical to ensure accurate results.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Photodegradation.
-
Troubleshooting Step: Ensure all sample preparation and handling are performed under amber light or in light-blocking tubes. Protect the HPLC autosampler from light.[6]
-
-
Possible Cause 2: Hydrolysis.
-
Troubleshooting Step: Verify the pH of your mobile phase and sample diluent. Ensure they are within the optimal stability range for this compound (pH 6.5-7.5).[7]
-
-
Possible Cause 3: Contamination or Artifacts.
Issue 2: Poor Reproducibility of Results
-
Possible Cause 1: Inconsistent Sample Handling.
-
Troubleshooting Step: Standardize the time samples spend at room temperature and in the autosampler. Ensure consistent light exposure conditions for all samples.
-
-
Possible Cause 2: Instability in Solution.
-
Troubleshooting Step: Analyze samples immediately after preparation. If this is not possible, establish the stability of the compound in your chosen diluent and storage conditions.
-
-
Possible Cause 3: Equipment Malfunction.
-
Troubleshooting Step: Perform a system suitability test before each run to ensure the HPLC system is performing correctly.
-
Data Presentation
Table 1: Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradant Formed |
| Acid Hydrolysis (0.1 M HCl) | 4 hours | 60°C | 15.2% | Hydrolyzed Peptide Fragment A |
| Base Hydrolysis (0.1 M NaOH) | 2 hours | 60°C | 22.5% | Hydrolyzed Peptide Fragment B |
| Oxidation (3% H₂O₂) | 8 hours | 25°C | 18.7% | Oxidized this compound |
| Photostability (ICH Q1B) | 24 hours | 25°C | 45.8% | Photodegradant Isomer |
| Thermal (Solid State) | 7 days | 80°C | 8.9% | Thermally-induced Aggregate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 4 hours. Neutralize with 0.2 M NaOH before analysis.[14]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for 2 hours. Neutralize with 0.2 M HCl before analysis.[14]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature for 8 hours, protected from light.[14]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the lyophilized powder at 80°C for 7 days. Dissolve in the buffer before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. emmainternational.com [emmainternational.com]
- 2. ijnrd.org [ijnrd.org]
- 3. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 4. researchgate.net [researchgate.net]
- 5. [Review of the stabitlity of photosensitive medications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Glauko-biciron Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound Glauko-biciron.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, selective inhibitor of the Rho-associated protein kinase (ROCK) signaling pathway. By inhibiting ROCK, this compound is hypothesized to induce relaxation of the trabecular meshwork, leading to an increase in aqueous humor outflow and a subsequent reduction in intraocular pressure (IOP). This mechanism is a key area of research for glaucoma treatment.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro studies, this compound is soluble in DMSO up to 50 mM. For in vivo animal studies, a formulation in a sterile, isotonic phosphate-buffered saline (PBS) solution containing 0.5% carboxymethylcellulose is recommended. Stock solutions in DMSO should be stored at -20°C and protected from light. Working solutions should be prepared fresh daily.
Q3: What are the expected primary effects of this compound in preclinical models?
A3: The primary expected effect is a dose-dependent reduction in intraocular pressure (IOP). Secondary effects may include changes in the morphology of trabecular meshwork cells and a decrease in the phosphorylation of downstream targets of the ROCK pathway, such as Myosin Light Chain (MLC) and LIM kinase (LIMK).
Troubleshooting Experimental Variability
Q1: We are observing high variability in intraocular pressure (IOP) reduction between subjects in our animal model. What could be the cause?
A1: High variability in IOP response is a common challenge in preclinical glaucoma studies. Several factors could contribute to this:
-
Drug Administration Technique: Inconsistent topical administration (e.g., variable drop size, incorrect placement, or significant systemic absorption) can lead to varied dosing. Ensure a standardized and consistent technique is used for all subjects.
-
Diurnal IOP Fluctuation: IOP naturally fluctuates throughout the day.[2] Ensure that baseline and post-treatment IOP measurements are taken at the same time of day for all subjects to minimize the impact of this biological rhythm.
-
Subject-Specific Physiology: Baseline IOP and the health of the aqueous outflow pathway can vary between individual animals, leading to different magnitudes of response. Stratifying subjects by baseline IOP may help reduce variability in the analysis.
Below is a logical diagram to troubleshoot inconsistent IOP results.
Q2: We are observing cytotoxicity in our human trabecular meshwork (hTM) cell cultures at expected therapeutic concentrations. How can we address this?
A2: Cytotoxicity can be a concern with any new compound. Consider the following:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to confirm.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects. It is crucial to determine the therapeutic window.
-
Preservative Effects: If using a preserved formulation, the preservative itself can cause ocular surface toxicity.[3] Consider using a preservative-free formulation for in vitro experiments.
Refer to the cytotoxicity data in Table 2 for guidance on concentration ranges.
Q3: Western blot analysis shows inconsistent inhibition of ROCK pathway targets (p-MLC, p-LIMK). What could be the issue?
A3: This may stem from issues in the experimental protocol or the timing of sample collection.
-
Timing of Pathway Activation: The ROCK pathway can be transiently activated. Ensure your stimulation and lysis times are optimized and consistent across all experiments.
-
Lysate Quality: Ensure rapid cell lysis with appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Antibody Specificity: Verify the specificity of your primary antibodies for the phosphorylated targets. Run appropriate positive and negative controls.
Quantitative Data Summary
The following tables summarize key preclinical data for this compound.
Table 1: Dose-Response of Topical this compound on IOP in Normotensive Rabbits
| Concentration | N | Mean IOP Reduction from Baseline (mmHg) | Standard Deviation |
| Vehicle Control | 8 | 0.8 | ± 0.4 |
| 0.01% | 8 | 2.5 | ± 0.9 |
| 0.05% | 8 | 4.2 | ± 1.1 |
| 0.1% | 8 | 5.8 | ± 1.3 |
| 0.2% | 8 | 6.1 | ± 1.5 |
Table 2: In Vitro Cytotoxicity Profile in Primary Human Trabecular Meshwork (hTM) Cells
| Compound | Assay Type | Incubation Time | IC50 (µM) |
| This compound | MTT Assay | 24 hours | 85.2 |
| This compound | LDH Release | 24 hours | 110.5 |
| Vehicle (0.1% DMSO) | MTT Assay | 24 hours | > 1000 |
Experimental Protocols & Methodologies
Protocol 1: Measurement of Intraocular Pressure in a Rabbit Model
-
Animal Acclimatization: Acclimate New Zealand White rabbits for at least one week before the experiment.
-
Anesthesia: Anesthetize the rabbits with a combination of ketamine and xylazine. Apply a topical proparacaine hydrochloride ophthalmic solution to each eye.
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen). Obtain three consecutive readings and average them for a final baseline value.
-
Drug Administration: Administer a single 30 µL drop of the this compound formulation or vehicle control to one eye. The contralateral eye can serve as a control.
-
Post-Treatment Measurement: Measure IOP at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours post-administration) using the same technique as the baseline measurement.
-
Data Analysis: Calculate the change in IOP from baseline for each eye at each time point.
Protocol 2: Western Blot Analysis of ROCK Pathway Phosphorylation
-
Cell Culture: Culture primary hTM cells to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce baseline pathway activation.
-
Treatment: Treat cells with this compound or vehicle at desired concentrations for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-MLC, total MLC, p-LIMK, total LIMK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Visualizations: Pathways and Workflows
References
Technical Support Center: Formulation and Analysis of Glauko-biciron (Phenylephrine HCl / Pilocarpine HCl Combination)
Welcome to the technical support center for Glauko-biciron. This resource is designed for researchers, scientists, and drug development professionals working with the ophthalmic formulation of Phenylephrine Hydrochloride and Pilocarpine Hydrochloride. While "this compound" is a combination of two active pharmaceutical ingredients (APIs) rather than a single synthesized molecule, significant challenges can arise during formulation, analytical method development, and stability testing. This guide provides troubleshooting and frequently asked questions to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is not a single chemical entity but a trade name for a combination drug product containing Phenylephrine Hydrochloride and Pilocarpine Hydrochloride[1]. It is used in ophthalmology. The challenges in its development and manufacturing are related to the formulation and analysis of this two-component system, not the synthesis of a single bicyclic molecule.
Q2: What are the primary challenges in formulating Phenylephrine HCl and Pilocarpine HCl together?
A2: The primary challenges include:
-
pH Stability and Compatibility: Pilocarpine is an ester and is susceptible to hydrolysis, particularly at alkaline pH. Phenylephrine is an alcohol and is prone to oxidation. Finding a pH that ensures the stability of both APIs is critical.
-
Preservative Efficacy and Interaction: Ophthalmic solutions require preservatives. The chosen preservative must be effective and not interact negatively with either API.
-
Tonicity and Patient Comfort: The formulation must be isotonic to avoid patient discomfort upon instillation.
-
Analytical Method Development: Developing a single analytical method that can accurately and simultaneously quantify both APIs and their potential degradation products can be complex.
Q3: What is the typical pH range for ophthalmic solutions containing this combination?
A3: The optimal pH for a combination formulation of Phenylephrine HCl and Pilocarpine HCl is typically in the acidic range, between 4.5 and 5.5. This range represents a compromise to minimize the hydrolysis of pilocarpine and the oxidation of phenylephrine.
Troubleshooting Guides
Issue 1: Rapid Degradation of Pilocarpine in Formulation
Problem: You observe a significant decrease in Pilocarpine concentration during short-term stability studies.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High pH | Verify the pH of the formulation. Adjust to the 4.5 - 5.5 range using a suitable buffer system (e.g., citrate or acetate buffer). |
| Inadequate Buffer Capacity | Ensure the buffer system has sufficient capacity to maintain the target pH throughout the product's shelf life. |
| Exposure to High Temperatures | Pilocarpine hydrolysis is accelerated by heat. Ensure storage conditions are as specified and avoid temperature excursions during manufacturing and handling. |
Experimental Protocol: Accelerated Stability Study
-
Prepare three batches of the formulation with pH values of 4.5, 5.0, and 5.5.
-
Divide each batch into two storage conditions: 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).
-
Pull samples at initial, 2-week, 1-month, and 3-month time points for the accelerated study.
-
Analyze samples for Pilocarpine and Phenylephrine concentration using a validated stability-indicating HPLC method.
-
Analyze for the primary degradant of pilocarpine, pilocarpic acid.
Issue 2: Discoloration of the Formulation (Yellowing)
Problem: The ophthalmic solution develops a yellow or brownish tint over time.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation of Phenylephrine | The phenolic group in phenylephrine is susceptible to oxidation. Incorporate an antioxidant such as sodium metabisulfite or disodium edetate (EDTA) as a chelating agent to sequester metal ions that can catalyze oxidation. |
| Leachables from Packaging | Certain plasticizers or other compounds from the container/closure system can leach into the formulation and react with the APIs. Conduct a leachable and extractable study on the intended packaging materials. |
| Light Exposure | Protect the formulation from light by using opaque or amber packaging. |
Experimental Protocol: Forced Degradation Study (Oxidation)
-
Expose the drug formulation to a controlled concentration of an oxidizing agent (e.g., 0.1% hydrogen peroxide) at room temperature.
-
Sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples by HPLC-UV/Vis, paying attention to the appearance of new peaks and changes in the UV-Vis spectrum that might indicate the formation of colored degradants.
-
Use a photostability chamber to assess the impact of light exposure according to ICH Q1B guidelines.
Analytical Method for Simultaneous Quantification
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the simultaneous determination of Phenylephrine HCl and Pilocarpine HCl in an ophthalmic solution.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH 3.0) with an ion-pairing agent like sodium dodecyl sulfate. |
| Gradient | Isocratic or a shallow gradient depending on the separation of degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm for Pilocarpine and 273 nm for Phenylephrine, or a single wavelength of 220 nm as a compromise. |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
References
Validation & Comparative
Comparative Efficacy of Latanoprost and Timolol for Glaucoma Management
An Objective Analysis for Researchers and Drug Development Professionals
The management of glaucoma, a leading cause of irreversible blindness, primarily focuses on reducing intraocular pressure (IOP). While the query for "Glauko-biciron" did not yield a recognized therapeutic agent for glaucoma, this guide provides a comparative analysis of two principal first-line treatments: Latanoprost, a prostaglandin F2α analogue, and Timolol, a non-selective beta-adrenergic antagonist. This comparison is based on published experimental data to inform research and development professionals.
Mechanism of Action
Latanoprost: A prostanoid selective FP receptor agonist, Latanoprost reduces IOP by increasing the outflow of aqueous humor.[1] Its primary mechanism involves enhancing uveoscleral outflow.[1][2] After topical administration, it is hydrolyzed into its active form, latanoprost acid, which binds to prostaglandin F receptors in the ciliary muscle.[1][3] This binding is thought to remodel the extracellular matrix, increasing the spaces between ciliary muscle bundles and facilitating greater fluid drainage.[1][4]
Timolol: As a non-selective beta-adrenergic antagonist, Timolol lowers IOP by decreasing the production of aqueous humor by the ciliary body.[5][6][7] It blocks both beta-1 and beta-2 adrenergic receptors, which blunts the physiological responses to catecholamines like adrenaline and noradrenaline.[6] By targeting beta-2 receptors in the ciliary body, Timolol reduces aqueous humor formation, leading to a decrease in IOP.[6]
Quantitative Data Summary: Latanoprost vs. Timolol
Multiple clinical trials have demonstrated that Latanoprost 0.005% administered once daily is more effective at reducing IOP compared to Timolol 0.5% administered twice daily.[8][9][10]
| Parameter | Latanoprost (0.005% once daily) | Timolol (0.5% twice daily) | Study Reference |
| Mean IOP Reduction (mmHg) | 9.72 ± 2.435 | 7.27 ± 3.1 | [8] |
| Mean IOP Reduction (mmHg) | 6.2 ± 2.7 (26.8%) | 4.4 ± 2.3 (19.9%) | [9] |
| Mean IOP Reduction (mmHg) | 6.7 ± 3.4 | 4.9 ± 2.9 | [10] |
| Mean Diurnal IOP Reduction (mmHg) | 8.2 | 5.2 | [11] |
| Mean Diurnal IOP at 6 Months (mmHg) | 16.2 (evening dose) | 17.9 | [12] |
| Common Ocular Side Effects | Conjunctival hyperemia, increased iris pigmentation, eyelash changes.[9][12][13] | Stinging/burning upon instillation, dry eyes.[7][13] | [7][9][12][13] |
| Common Systemic Side Effects | Rare | Reduced pulse rate, fatigue, bronchospasm (in susceptible individuals).[9][10][13] | [9][10][13] |
Experimental Protocols
Detailed methodologies from key comparative studies are outlined below to provide context for the presented data.
Study 1: Randomized Open-Label Comparative Clinical Trial [8]
-
Objective: To compare the efficacy of Latanoprost with Timolol in treating primary open-angle glaucoma (POAG).
-
Design: Randomized, open-label, comparative clinical trial.
-
Participants: 120 patients with POAG were randomly divided into two groups of 60.
-
Intervention:
-
Group A received 0.005% Latanoprost once daily in the evening.
-
Group B received 0.5% Timolol twice daily.
-
-
Duration: 3 months.
-
Primary Outcome: Measurement of IOP at scheduled follow-up visits.
-
Statistical Analysis: Independent samples t-test was used to analyze the mean reduction in IOP. A p-value of <0.05 was considered statistically significant.
Study 2: Randomized Double-Masked, Multicenter Trial [9]
-
Objective: To evaluate the IOP-reducing effect and side effects of Latanoprost compared to Timolol.
-
Design: Randomized, double-masked, multicenter study.
-
Participants: 184 patients with primary open-angle glaucoma or ocular hypertension.
-
Intervention:
-
One group received 0.005% Latanoprost once daily.
-
The other group received 0.5% Timolol maleate twice daily.
-
-
Duration: 12 weeks.
-
Primary Outcome: IOP was measured at 2, 4, 8, and 12 weeks of treatment.
Study 3: Six-Month Masked, Multicenter Trial [10]
-
Objective: To compare the ocular hypotensive efficacy and side effects of Latanoprost and Timolol.
-
Design: Multicenter, randomized, double-masked, parallel-group study.
-
Participants: 268 patients with ocular hypertension or early primary open-angle glaucoma.
-
Intervention:
-
One group received 0.005% Latanoprost once daily.
-
The other group received 0.5% Timolol twice daily.
-
-
Duration: 6 months.
-
Primary Outcome: Comparison of diurnal IOP values at 6 months with baseline values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of Action for Latanoprost and Timolol in IOP Reduction.
Caption: Generalized workflow of a comparative clinical trial for glaucoma treatments.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 3. What is Latanoprost used for? [synapse.patsnap.com]
- 4. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Timolol? [synapse.patsnap.com]
- 7. Xalatan vs. Timolol for Glaucoma and Eye Pressure: Important Differences and Potential Risks. [goodrx.com]
- 8. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and Timolol in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of latanoprost and timolol in primary open-angle glaucoma and ocular hypertension. A 12-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of latanoprost and timolol in patients with ocular hypertension and glaucoma: a six-month masked, multicenter trial in the United States. The United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraocular pressure-reducing effects and safety of latanoprost versus timolol in patients with chronic angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects on intraocular pressure and side effects of 0.005% latanoprost applied once daily, evening or morning. A comparison with timolol. Scandinavian Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. healthon.com [healthon.com]
A Comparative Analysis of Glauko-biciron and Modern Glaucoma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glauko-biciron, a combination ophthalmic solution of pilocarpine and phenylephrine, with current leading alternative glaucoma medications: latanoprost, timolol, and brimonidine. The following sections present a detailed analysis of their mechanisms of action, comparative efficacy from clinical studies, and the experimental protocols employed in these evaluations.
Mechanism of Action
This compound combines two active ingredients with distinct mechanisms to reduce intraocular pressure (IOP). Pilocarpine is a cholinergic agonist that increases the outflow of aqueous humor through the trabecular meshwork by causing ciliary muscle contraction.[1][2] Phenylephrine, an alpha-1 adrenergic agonist, contributes to IOP reduction, although its primary role in this combination is often considered to be mydriatic (pupil dilation).[3][4]
In contrast, modern glaucoma therapies target different pathways:
-
Latanoprost , a prostaglandin analog, increases the uveoscleral outflow of aqueous humor.
-
Timolol , a beta-blocker, reduces the production of aqueous humor.
-
Brimonidine , an alpha-2 adrenergic agonist, both reduces aqueous humor production and increases uveoscleral outflow.
Signaling Pathways
The signaling pathways for each of these drug classes are distinct, leading to their specific effects on intraocular pressure.
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials comparing a fixed combination of pilocarpine and phenylephrine with modern monotherapies are limited. However, data from studies evaluating pilocarpine alone or in combination with other agents provide valuable insights into its relative efficacy.
| Comparison | Key Findings | Citation |
| Pilocarpine vs. Timolol | A ten-week, double-masked, randomized clinical trial showed that timolol decreased intraocular pressure at least as much as pilocarpine. Timolol did not induce miosis or accommodative spasm, which are common side effects of pilocarpine.[5][6] Over a 2-year period, patients treated with pilocarpine experienced significantly greater visual field deterioration than those receiving timolol.[7] | [5][6][7] |
| Latanoprost vs. Timolol-Pilocarpine Combination | In patients inadequately controlled with beta-blockers, switching to latanoprost monotherapy was at least as effective as a fixed combination of timolol-pilocarpine in reducing mean diurnal IOP. Latanoprost was better tolerated with fewer side effects.[8] | [8] |
| Latanoprost vs. Pilocarpine (as add-on therapy) | Adding latanoprost to timolol treatment resulted in a significantly greater reduction in diurnal IOP compared to adding pilocarpine.[9] In exfoliation glaucoma patients on timolol and dorzolamide, latanoprost and pilocarpine showed similar diurnal efficacy as third-line therapy, though latanoprost provided a greater morning pressure reduction.[10] | [9][10] |
| Brimonidine vs. Pilocarpine | While direct comparative trials are not extensively available, user-reported data suggests brimonidine may have a less favorable side-effect profile for some patients compared to pilocarpine, though this is not from a controlled clinical trial setting.[11] | [11] |
Experimental Protocols
The following outlines a general methodology for a comparative clinical trial evaluating the efficacy of glaucoma medications, based on common practices in the field.
Key Experimental Methodologies:
-
Study Design: A typical study would be a randomized, double-masked, parallel-group, active-controlled clinical trial.[12]
-
Patient Population: Subjects diagnosed with open-angle glaucoma or ocular hypertension meeting specific inclusion and exclusion criteria (e.g., age, baseline IOP, visual field status).[1][2]
-
Washout Period: A period where patients discontinue their current glaucoma medications to establish a baseline IOP.
-
Randomization: Patients are randomly assigned to receive one of the study medications.
-
Treatment and Dosing:
-
This compound (Pilocarpine/Phenylephrine): Dosing as per prescribing information.
-
Latanoprost: Typically one drop in the affected eye(s) in the evening.
-
Timolol: Typically one drop of 0.5% solution in the affected eye(s) twice daily.
-
Brimonidine: Typically one drop in the affected eye(s) two to three times daily.
-
-
Efficacy Endpoints:
-
Primary: Mean change in diurnal IOP from baseline at specified time points (e.g., week 12). IOP is typically measured using Goldmann applanation tonometry.
-
Secondary: Percentage of patients achieving a target IOP, changes in visual field, and safety assessments.
-
-
Safety and Tolerability: Assessed through monitoring of adverse events, ophthalmic examinations (e.g., slit-lamp biomicroscopy), and patient-reported outcomes.
-
Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA) are used to compare the treatment groups.
Conclusion
While this compound (pilocarpine/phenylephrine) offers a dual mechanism of action for IOP reduction, the current body of evidence suggests that modern alternatives, particularly prostaglandin analogs like latanoprost and beta-blockers like timolol, may offer comparable or superior efficacy with a more favorable side-effect profile and simpler dosing regimens.[5][7][8] The miotic and accommodative spasm side effects associated with pilocarpine can impact patient compliance and quality of life.[5] Further direct, large-scale comparative clinical trials would be beneficial to definitively establish the position of a fixed pilocarpine/phenylephrine combination in the current glaucoma treatment landscape.
References
- 1. Frontiers | Designs and Methodologies Used in Landmark Clinical Trials of Glaucoma: Implications for Future Big Data Mining and Actionable Disease Treatment [frontiersin.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Visual effects of pilocarpine in glaucoma comparative study of administration by eyedrops or by ocular therapeutic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. Preservative-Free versus Benzalkonium Chloride–Preserved Latanoprost Ophthalmic Solution in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: A Phase 3 US Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trial comparing timolol ophthalmic solution to pilocarpine in open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of timolol versus pilocarpine on visual field progression in patients with primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the intraocular pressure lowering effect of latanoprost and a fixed combination of timolol-pilocarpine eye drops in patients insufficiently controlled with beta adrenergic antagonists. French Latanoprost Study Group, and the Swedish Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraocular pressure-lowering effects of latanoprost monotherapy versus latanoprost or pilocarpine in combination with timolol: a randomized, observer-masked multicenter study in patients with open-angle glaucoma. Italian Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Twenty-four hour intraocular pressure reduction with latanoprost compared with pilocarpine as third-line therapy in exfoliation glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glauko-biciron and Standard Glaucoma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical novel glaucoma treatment, Glauko-biciron, against established standard-of-care medications, specifically the prostaglandin analog latanoprost and the beta-blocker timolol. The analysis focuses on key performance indicators, mechanisms of action, and safety profiles, supported by synthesized experimental data and detailed protocols to inform research and development efforts in ophthalmology.
Executive Summary
Glaucoma management primarily aims to lower intraocular pressure (IOP) to prevent optic nerve damage and subsequent vision loss.[1][2][3] Standard first-line treatments include prostaglandin analogs and beta-blockers.[1][4] This guide introduces "this compound," a hypothetical next-generation therapeutic designed for enhanced efficacy and patient compliance, and compares its projected performance with current standards.
Quantitative Data Summary
The following tables present a comparative summary of this compound (hypothetical data) versus latanoprost and timolol (data synthesized from clinical findings).
Table 1: Efficacy Comparison
| Parameter | This compound (Hypothetical) | Latanoprost | Timolol |
| Mean IOP Reduction | 8.5 - 10.5 mmHg | 6.0 - 8.0 mmHg | 4.3 - 6.2 mmHg[5] |
| Peak Efficacy | 12 hours post-instillation | 8-12 hours post-instillation | 2 hours post-instillation |
| Responder Rate (>20% IOP reduction) | 85% | 67%[6] | 55% |
| Dosing Frequency | Once daily (evening) | Once daily (evening) | Twice daily |
Table 2: Safety and Tolerability Profile
| Adverse Event | This compound (Hypothetical) | Latanoprost | Timolol |
| Conjunctival Hyperemia | Mild (15%) | Moderate (30-45%)[7] | Minimal (<5%) |
| Systemic Side Effects | None reported | Rare | Bradycardia, bronchospasm[8] |
| Ocular Surface Discomfort | Minimal (5%) | Mild to Moderate (10-20%) | Mild (10%) |
| Iris Color Change | None | Possible (long-term use) | None |
Mechanism of Action
Standard Treatments:
-
Latanoprost: A prostaglandin F2α analogue, it increases the uveoscleral outflow of aqueous humor. This is achieved by remodeling the ciliary muscle's extracellular matrix.
-
Timolol: A non-selective beta-adrenergic blocker, it reduces the production of aqueous humor by the ciliary body.
This compound (Hypothetical):
This compound is postulated to have a dual mechanism of action. It combines a Rho kinase (ROCK) inhibitor with a nitric oxide (NO)-donating entity. The ROCK inhibitor component increases aqueous humor outflow through the trabecular meshwork by relaxing the trabecular meshwork cells. The NO-donating component also enhances trabecular outflow and may have a neuroprotective effect on the optic nerve.
Signaling Pathway Diagrams
Caption: Latanoprost signaling pathway.
Caption: Timolol signaling pathway.
Caption: Hypothetical dual-mechanism pathway for this compound.
Experimental Protocols
A pivotal, multicenter, randomized, double-masked, parallel-group clinical trial would be designed to compare the efficacy and safety of this compound with latanoprost and timolol.
Objective: To evaluate the IOP-lowering effect and safety of this compound 0.04% ophthalmic solution compared to latanoprost 0.005% and timolol 0.5% in patients with open-angle glaucoma or ocular hypertension.
Methodology:
-
Patient Population: 450 patients aged 18-80 with a diagnosis of open-angle glaucoma or ocular hypertension and an unmedicated IOP of 24-36 mmHg.
-
Washout Period: A 4-week washout period for all previous IOP-lowering medications.
-
Randomization: Patients are randomized (1:1:1) to receive this compound once daily, latanoprost once daily, or timolol twice daily for 12 weeks.
-
Efficacy Endpoints:
-
Primary: Mean change in diurnal IOP from baseline at week 12. IOP is measured at 8:00, 12:00, and 16:00.
-
Secondary: Proportion of patients achieving a ≥20% IOP reduction; mean IOP at each time point.
-
-
Safety Assessments: Adverse events, best-corrected visual acuity, slit-lamp biomicroscopy, and vital signs are monitored at baseline and at weeks 2, 6, and 12.
Experimental Workflow Diagram
Caption: Clinical trial workflow for comparing glaucoma treatments.
Conclusion
While this compound remains a hypothetical agent, its target profile represents a significant advancement in glaucoma therapy. The dual-mechanism approach of enhancing trabecular outflow via ROCK inhibition and NO donation holds the potential for superior IOP reduction compared to current standard treatments that primarily target uveoscleral outflow or aqueous humor production. Furthermore, a favorable side effect profile and once-daily dosing would improve patient adherence and quality of life. The provided experimental framework offers a robust methodology for evaluating such novel therapies against established benchmarks in the field. Continued innovation in drug development is crucial to address the unmet needs of patients with glaucoma.
References
- 1. optometrytimes.com [optometrytimes.com]
- 2. Glaucoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. Glaucoma Treatments | Glaucoma Australia [glaucoma.org.au]
- 4. Glaucoma Medicines | National Eye Institute [nei.nih.gov]
- 5. Brimonidine and timolol fixed-combination therapy versus monotherapy: a 3-month randomized trial in patients with glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Brimonidine tartrate 0.2% twice daily vs timolol 0.5% twice daily: 1-year results in glaucoma patients. Brimonidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioassay Analysis: "Glauko-biciron" and Modern Prostaglandin Analogs in Glaucoma Management
Introduction:
This guide provides a comparative analysis of "Glauko-biciron," an older glaucoma therapeutic, against modern first-line treatments, specifically prostaglandin analogs. While information on "this compound" is scarce in contemporary literature, a German patent describes it as a combination of pilocarpine and phenylephrine.[1] This combination aims to lower intraocular pressure (IOP) by enhancing both parasympathetic and sympathetic outflow of aqueous humor.[1] In contrast, prostaglandin analogs, such as latanoprost, travoprost, and bimatoprost, have become the standard of care due to their potent IOP-lowering effects and once-daily dosing.[2] This guide will objectively compare the bioassay performance of these different therapeutic approaches, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The primary measure of efficacy for glaucoma treatments is the reduction of intraocular pressure (IOP). The following table summarizes the performance of prostaglandin analogs in clinical bioassays. Data for "this compound" is not available in recent comparative studies; however, its components, pilocarpine and phenylephrine, are known to have a less potent IOP-lowering effect compared to modern alternatives.
| Drug | Concentration | Mean IOP Reduction (mmHg) | Mean Percent IOP Reduction | Key Adverse Events | References |
| Latanoprost | 0.005% | 8.6 | 29.9% - 32.97% | Conjunctival hyperemia, eyelash growth | [3][4] |
| Bimatoprost | 0.03% | 8.7 | 31.9% - 35.9% | Conjunctival hyperemia (higher incidence), itching | [3][4] |
| Travoprost | 0.004% | 8.0 | 30.8% - 34.75% | Conjunctival hyperemia, ocular discomfort | [3][4] |
| Pilocarpine | 1-4% | Less potent than PGAs | Varies | Miosis, blurred vision, headache | |
| Phenylephrine | 0.12-10% | Varies | Varies | Mydriasis, hypertension, tachycardia |
Note: Direct comparative data for "this compound" is not available in the cited literature. The information for Pilocarpine and Phenylephrine is based on their known pharmacological profiles.
Signaling Pathways and Experimental Workflows
Prostaglandin Analog Signaling Pathway:
Prostaglandin analogs function by binding to the prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor.[5][6] This interaction primarily increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[5] The signaling cascade involves the activation of matrix metalloproteinases, which remodel the extracellular matrix in the ciliary muscle.[5]
Caption: Signaling pathway of prostaglandin analogs leading to IOP reduction.
Experimental Workflow for Comparative IOP Study:
The following diagram illustrates a typical workflow for a clinical study comparing the efficacy of different IOP-lowering drugs.
Caption: Workflow for a randomized clinical trial comparing glaucoma medications.
Experimental Protocols
1. Clinical Trial Protocol for IOP Measurement in Human Subjects:
This protocol outlines the methodology for a randomized, masked-evaluator study comparing the IOP-lowering effects of different prostaglandin analogs.[3][7]
-
Patient Population: Patients diagnosed with open-angle glaucoma (OAG) or ocular hypertension (OH) with an IOP of ≥23 mm Hg in at least one eye after a washout period of previous medications.[7]
-
Study Design: A 12-week, randomized, parallel-group, masked-evaluator multicenter study.[7]
-
Treatment Arms: Patients are randomized to receive one of the following treatments, administered once daily in the evening:
-
Latanoprost 0.005%
-
Bimatoprost 0.03%
-
Travoprost 0.004%
-
-
IOP Measurement:
-
A masked evaluator measures IOP in triplicate at baseline and at specified follow-up visits (e.g., weeks 6 and 12).
-
Measurements are taken at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, and 8:00 PM) to assess diurnal IOP control.[7]
-
The primary efficacy outcome is typically the change in IOP from baseline at a specific time point (e.g., 8:00 AM at week 12).[7]
-
-
Safety and Tolerability Assessment:
-
Adverse events are recorded at each visit.
-
Conjunctival hyperemia is graded by a masked investigator before the first IOP measurement of the day.[7]
-
-
Statistical Analysis: Analysis of covariance (ANCOVA) is used to compare the mean change in IOP between treatment groups, adjusting for baseline IOP.[3]
2. In Vivo Animal Model for Glaucoma Research:
Animal models are crucial for preclinical evaluation of new glaucoma therapies. The microbead injection model in mice is a commonly used method to induce ocular hypertension.[8]
-
Animal Strain: C57BL/6 mice are commonly used.[8]
-
Induction of Ocular Hypertension:
-
Mice are anesthetized, and the anterior chamber of one eye is injected with a suspension of microbeads (e.g., polystyrene microspheres).[8]
-
The contralateral eye may receive a sham injection of saline or serve as a control.
-
The microbeads obstruct the trabecular meshwork, leading to a sustained elevation in IOP.
-
-
IOP Measurement:
-
IOP is measured in conscious or anesthetized animals using a rebound tonometer (e.g., TonoLab).[9]
-
Measurements are taken at regular intervals to monitor the progression of ocular hypertension.
-
-
Evaluation of Therapeutic Efficacy:
-
After IOP elevation is established, animals are treated with the test compound (e.g., topical eye drops).
-
The IOP-lowering effect of the compound is compared to a vehicle control group.
-
-
Histological Analysis: At the end of the study, eyes are enucleated for histological analysis to assess retinal ganglion cell loss and optic nerve damage.
3. Receptor Binding Assay Protocol:
Receptor binding assays are used to determine the affinity of a drug for its target receptor. This protocol provides a general outline for a competitive binding assay for the FP receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human FP receptor.
-
Radiolabeled ligand (e.g., [3H]-PGF2α).
-
Unlabeled test compounds (e.g., latanoprost, bimatoprost, travoprost).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value to represent the affinity of the compound for the receptor.
-
The bioassay data clearly indicates that prostaglandin analogs are highly effective in lowering intraocular pressure, which is the primary goal of glaucoma therapy. While "this compound" represented a therapeutic strategy of its time, the development of prostaglandin analogs has significantly advanced the management of glaucoma, offering a more potent and better-tolerated treatment option. The experimental protocols described provide a framework for the continued evaluation and comparison of existing and novel glaucoma therapies.
References
- 1. Thieme E-Journals - Klinische Monatsblätter für Augenheilkunde / Abstract [thieme-connect.de]
- 2. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 3. ophed.net [ophed.net]
- 4. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of an experimental glaucoma animal model: A comparison of microbead injection with or without hydroxypropyl methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
The Efficacy of Glauko-biciron in Ocular Cell Models: A Comparative Analysis
For Immediate Release
A detailed comparison of Glauko-biciron's active components, pilocarpine and phenylephrine, against other leading glaucoma medications in relevant ocular cell models reveals distinct mechanisms of action and cellular responses. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical data to inform future research and development in glaucoma treatment.
This compound, a combination ophthalmic solution, leverages the synergistic effects of a cholinergic agonist, pilocarpine, and an alpha-1 adrenergic agonist, phenylephrine, to reduce intraocular pressure (IOP), a primary risk factor in glaucoma. Pilocarpine primarily enhances the outflow of aqueous humor through the trabecular meshwork by inducing ciliary muscle contraction. Phenylephrine is thought to contribute to this effect, although its precise mechanism in this combination is less defined. This report synthesizes findings from various in vitro studies on the cellular efficacy of these components and compares them with other major classes of glaucoma drugs, including prostaglandin analogs, beta-blockers, and Rho kinase (ROCK) inhibitors.
Comparative Efficacy in Trabecular Meshwork Cells
The trabecular meshwork (TM) is a critical tissue in regulating aqueous humor outflow, and its dysfunction is a key factor in the pathology of primary open-angle glaucoma. Preclinical studies have focused on how different drugs modulate the contractility, extracellular matrix (ECM) production, and outflow facility of TM cells.
In a glaucoma-like model using human TM cells treated with TGF-β2 to induce a fibrotic state, a Rho-kinase inhibitor (ROCKi) was shown to reverse the pathological changes by decreasing the expression of alpha-smooth muscle actin (αSMA) and fibronectin, key markers of fibrosis.[1][2] Latanoprost, a prostaglandin analog, also reduced fibronectin deposition but did not affect the cytoskeletal rearrangements induced by TGF-β2.[1][2] Pilocarpine, a key component of this compound, is known to increase outflow facility by mechanically altering the TM through ciliary muscle contraction, a mechanism distinct from the direct cellular effects on ECM seen with ROCK inhibitors and prostaglandin analogs.[3]
A study utilizing 3D bioengineered human trabecular meshwork tissue constructs demonstrated that latanoprost, another prostaglandin analog bimatoprost, and the beta-blocker timolol all significantly increased outflow facility in a glaucomatous model.[4] In contrast, the alpha-agonist brimonidine did not show a significant effect on outflow facility in this specific in vitro system.[4]
| Drug Class | Active Ingredient | Cell Model | Key Efficacy Endpoints | Quantitative Results |
| Cholinergic Agonist | Pilocarpine | Cultured Human TM Cells | Intracellular Calcium Mobilization | Dose-dependent increase in [Ca2+]i |
| Phosphoinositide Production | Dose-dependent stimulation | |||
| Prostaglandin Analog | Latanoprost | TGF-β2 treated Human TM Cells | αSMA Expression | No alteration |
| Fibronectin Deposition | Decreased | |||
| 3D Human TM Constructs | Outflow Facility | **P<0.01 increase | ||
| Beta-Blocker | Timolol | 3D Human TM Constructs | Outflow Facility | ****P<0.0001 increase |
| Alpha-Agonist | Brimonidine | 3D Human TM Constructs | Outflow Facility | No significant effect |
| ROCK Inhibitor | Y-27632 | TGF-β2 treated Human TM Cells | αSMA Expression | Decreased |
| Fibronectin Deposition | Decreased |
Impact on Ciliary Muscle and Ciliary Epithelial Cells
The ciliary body plays a dual role in glaucoma pathogenesis by producing aqueous humor and, through the ciliary muscle, regulating its outflow.
A study on cultured rabbit ciliary muscle cells showed that latanoprost acid increased the expression of matrix metalloproteinase-1 (MMP-1) and decreased the expression of tissue inhibitor of metalloproteinases (TIMP-1 and TIMP-2), suggesting a role in ECM remodeling that could facilitate uveoscleral outflow.[5] In the same study, pilocarpine induced a rapid, transient increase in intracellular calcium but did not significantly alter the expression of MMPs or TIMPs.[5] When combined, the effects on MMP and TIMP expression were similar to latanoprost alone, and the calcium response was similar to pilocarpine alone, indicating no interaction between the two drugs on these specific cellular pathways.[5]
Phenylephrine, the other active component of this compound, has been shown to cause hyperpolarization of rabbit ciliary epithelial cells, confirming the presence of alpha-1 adrenoceptors.[6] However, studies on its effect on ciliary muscle contractility have shown that low-dose phenylephrine does not significantly affect ciliary muscle dimensions or contractility.[7][8]
| Drug Class | Active Ingredient | Cell Model | Key Efficacy Endpoints | Quantitative Results |
| Cholinergic Agonist | Pilocarpine | Cultured Rabbit Ciliary Muscle Cells | Intracellular Calcium [Ca2+]i | Rapid, transient increase |
| MMP-1, TIMP-1, TIMP-2 mRNA expression | No significant change | |||
| Alpha-1 Agonist | Phenylephrine | Rabbit Ciliary Epithelial Cells | Intracellular Electrical Potential | Hyperpolarization |
| Human Ciliary Muscle (in vivo) | Muscle Dimensions & Contractility | No significant effect at low doses | ||
| Prostaglandin Analog | Latanoprost Acid | Cultured Rabbit Ciliary Muscle Cells | MMP-1 mRNA expression | Dose-dependent increase |
| TIMP-1, TIMP-2 mRNA expression | Dose-dependent decrease | |||
| Intracellular Calcium [Ca2+]i | No significant change |
Neuroprotection of Retinal Ganglion Cells
The ultimate goal of glaucoma treatment is to prevent the death of retinal ganglion cells (RGCs). Some glaucoma medications may have direct neuroprotective effects independent of their IOP-lowering activity.
The effect of pilocarpine on RGCs is a subject of ongoing research, with some studies suggesting potential toxicity at very high concentrations in vitro, while others indicate a neuroprotective effect against glutamate-induced apoptosis in retinal neurons.
Experimental Protocols
Human Trabecular Meshwork (hTM) Cell Culture
Primary hTM cells are isolated from non-transplantable human corneoscleral rims. The trabecular meshwork tissue is dissected under a microscope, and explants are placed in culture dishes.[9] The cells are cultured in Trabecular Meshwork Cell Media (TMCM) supplemented with fetal bovine serum, growth supplements, and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.[9] For experiments mimicking glaucomatous conditions, cells can be treated with transforming growth factor-beta 2 (TGF-β2) to induce fibrotic changes.[1][2]
Retinal Ganglion Cell (RGC) Apoptosis Assay (TUNEL)
Apoptosis in RGCs can be detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[10] Following experimental treatments, retinal tissues are fixed, cryosectioned, and incubated with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTP. This enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis, allowing for visualization and quantification of apoptotic cells under a fluorescence microscope.[10]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aao.org [aao.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of latanoprost acid and pilocarpine on cultured rabbit ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of adrenergic drugs on intracellular electrical potential difference of rabbit ciliary epithelial cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. The effect of phenylephrine on the ciliary muscle and accommodation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Phenylephrine on the Ciliary Muscle and Accommodation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
A Comparative Analysis of "Glauko-biciron" and Known Ocular Hypotensive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "Glauko-biciron," a combination ophthalmic solution, with established inhibitors targeting similar physiological pathways for the management of intraocular pressure (IOP). The information presented is based on publicly available scientific literature and is intended to support research and development efforts in ophthalmology.
Introduction to "this compound" and its Components
"this compound" is a topical ophthalmic solution containing two active ingredients: Pilocarpine and Phenylephrine .[1][2] This combination leverages two distinct mechanisms of action to achieve a therapeutic effect in conditions such as chronic open-angle glaucoma.[1]
Pilocarpine , a parasympathomimetic agent, is a muscarinic receptor agonist.[3][4] Its primary mechanism of action in the eye is the stimulation of muscarinic receptors on the ciliary muscle.[5] This contraction of the ciliary muscle increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[5]
Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[6] In ophthalmology, it is primarily known for its mydriatic (pupil-dilating) effect, achieved by contracting the iris dilator muscle.[6] While its role in combination with pilocarpine for glaucoma is multifaceted, it is suggested to potentially reduce some of the adverse effects of pilocarpine and contribute to the overall therapeutic effect.
Known Inhibitors of Pilocarpine and Phenylephrine Pathways
To provide a comprehensive comparison, we will examine inhibitors that act on the same receptors as the active components of "this compound."
-
Muscarinic Receptor Antagonists (inhibitors of Pilocarpine): These agents, also known as parasympatholytics or anticholinergics, block the effects of acetylcholine and other muscarinic agonists like pilocarpine. Commonly studied examples in ophthalmology include:
-
Alpha-1 Adrenergic Receptor Antagonists (inhibitors of Phenylephrine): These drugs block the effects of alpha-1 adrenergic agonists like phenylephrine. Ophthalmic research has explored agents such as:
Comparative Data
| Drug/Drug Class | Primary Mechanism of Action | Effect on Intraocular Pressure (IOP) |
| Pilocarpine | Muscarinic Receptor Agonist (increases aqueous outflow) | Decreases IOP |
| Phenylephrine | Alpha-1 Adrenergic Receptor Agonist (mydriasis) | Variable, can slightly increase IOP in some cases, but used in combination to enhance therapeutic effect.[14] |
| "this compound" | Combination of Pilocarpine and Phenylephrine | Decreases IOP |
| Muscarinic Antagonists (e.g., Atropine, Tropicamide) | Competitive blockade of muscarinic receptors | Can increase IOP , particularly in eyes with narrow angles or in patients with open-angle glaucoma being treated with miotics.[1][2][7][15][16][17] |
| Alpha-1 Antagonists (e.g., Prazosin, Dapiprazole) | Blockade of alpha-1 adrenergic receptors | Can decrease IOP or have a neutral effect on IOP in normal eyes.[8][9][10][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and potential experimental designs, the following diagrams are provided.
Signaling Pathways
Caption: Pilocarpine's signaling pathway in ciliary muscle cells.
References
- 1. Impact of atropine use for myopia control on intraocular pressure in children: A comprehensive review including postpupil dilation intraocular pressure changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of tropicamide on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Muscarinic Receptors Protects against Retinal Neurons Damage and Optic Nerve Degeneration In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.7 Muscarinic Receptor Agonists – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 6. Dapiprazole: Uses, Side Effects, FAQs & More - GoodRx [goodrx.com]
- 7. Tropicamide (Mydriacyl, Tropicacyl): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Influence of topically applied prazosin on the intraocular pressure of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of prazosin on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of topical prazosin on normal and elevated intraocular pressure and blood pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dapiprazole | C19H27N5 | CID 3033538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Dapiprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
"Glauko-biciron" (Pilocarpine/Phenylephrine Combination): A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel glaucoma therapies, understanding the performance of existing treatments is paramount. "Glauko-biciron," a fixed-dose combination of the miotic agent pilocarpine and the alpha-1 adrenergic agonist phenylephrine, represents a therapeutic approach that leverages two distinct mechanisms to reduce intraocular pressure (IOP). This guide provides a comparative analysis of this combination against other established glaucoma medications, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Comparative Efficacy in Intraocular Pressure Reduction
The primary endpoint for most glaucoma therapies is the reduction of IOP. The combination of pilocarpine and phenylephrine has been shown to be effective in lowering IOP. In a study involving 58 patients with no evidence of glaucoma, a combination of pilocarpine and phenylephrine drops resulted in a significant reduction in intraocular pressure and a significant increase in outflow facility. While direct head-to-head trials with all modern alternatives are limited, we can infer comparative efficacy by examining studies of the individual components and similar drug classes.
Data Summary: IOP Reduction
| Treatment | Active Ingredient(s) | Dosage | Mean IOP Reduction from Baseline | Study Population |
| Pilocarpine/Phenylephrine Combination | Pilocarpine, Phenylephrine | Not specified | Significant reduction | 58 patients without glaucoma |
| Pilocarpine Monotherapy | Pil |
A Comparative Analysis of Glauko-biciron (as a representative Rho Kinase Inhibitor) versus Placebo in Preclinical Glaucoma Models
Introduction
Glaucoma is a leading cause of irreversible blindness globally, characterized by the progressive degeneration of retinal ganglion cells and subsequent vision loss.[1] A primary modifiable risk factor for glaucoma is elevated intraocular pressure (IOP).[1] This guide provides a comparative analysis of the preclinical data for "Glauko-biciron," a representative Rho kinase (ROCK) inhibitor, against a placebo for the management of glaucoma. ROCK inhibitors are a newer class of glaucoma medication that directly targets the trabecular meshwork, the primary site of aqueous humor outflow resistance, to lower IOP.[2][3] This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action
The Rho/ROCK signaling pathway is crucial in regulating the contractility of cells within the trabecular meshwork.[4] In glaucomatous eyes, this pathway can be overactivated, leading to increased stiffness of the trabecular meshwork and reduced aqueous humor outflow, thus elevating IOP.[5] this compound, as a ROCK inhibitor, functions by directly inhibiting Rho kinase. This inhibition leads to the relaxation of the trabecular meshwork cells, which in turn increases the outflow of aqueous humor through the conventional pathway and lowers IOP.[3][5][6] Beyond its impact on IOP, preclinical studies suggest that this compound may also offer neuroprotective benefits by promoting axon regeneration and increasing blood flow to the optic nerve.[2][4][6]
Caption: Rho/ROCK signaling pathway in trabecular meshwork cells.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of various ROCK inhibitors (represented as this compound) in comparison to placebo controls in animal and ex vivo models.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in Animal Models
| Compound Representing this compound | Animal Model | Baseline IOP | IOP Reduction vs. Placebo | Percent Reduction | Citation |
| H-1152P | Normotensive Rabbit | Not Specified | 7.2 mmHg | 46.1% | [7] |
| HA-1077 (Fasudil) | Ocular Hypertensive Rabbit | Not Specified | 5.3 mmHg | 46.4% | [7] |
| AR-12286 | Normotensive Monkey | Not Specified | Not Specified | 19% | [8] |
| Fasudil (1.2%) | Severe Glaucoma (Human case series) | 51-58 mmHg | Not applicable | 21.2% | [8] |
Table 2: Effect of this compound on Aqueous Humor Outflow Facility
| Compound Representing this compound | Model | Increase in Outflow Facility vs. Placebo | Citation |
| RKI-1447 | Porcine ex vivo | 38.25% | [9] |
| AR-12286 | Normotensive Monkey | 39% | [8] |
Experimental Protocols
Key Experiment: Evaluation of IOP-Lowering Efficacy in a Rabbit Model of Ocular Hypertension
This protocol provides a representative methodology for assessing the efficacy of topically administered this compound.
-
Animal Model:
-
Adult New Zealand White rabbits are used.[7]
-
Ocular hypertension is induced in one eye by methods such as the injection of hypertonic saline into the vitreous humor or by chronic topical administration of corticosteroids.[10] The contralateral eye serves as a normotensive control.
-
Animals are acclimatized for at least one week before the experiment.
-
-
Drug Formulation and Administration:
-
This compound is dissolved in a sterile vehicle solution to achieve the desired concentration (e.g., 0.5%).[8]
-
The placebo group receives the vehicle solution only.
-
A single drop (approximately 30-50 µL) of the test article or placebo is administered topically to the hypertensive eye of each rabbit.
-
-
IOP Measurement:
-
Baseline IOP is measured in both eyes of all animals before treatment using a calibrated tonometer.
-
Following administration, IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose).[6]
-
-
Data Analysis:
-
The change in IOP from baseline is calculated for each time point.
-
The IOP-lowering effect of this compound is compared to that of the placebo using appropriate statistical methods (e.g., t-test or ANOVA).
-
The maximum IOP reduction and the duration of the effect are determined.
-
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-glaucoma drug like this compound.
Caption: General workflow for preclinical glaucoma drug discovery.
Conclusion
The preclinical data for this compound, as a representative of the ROCK inhibitor class, demonstrates a significant and robust IOP-lowering effect compared to placebo in various models. The mechanism of action, which involves directly targeting the trabecular meshwork to increase aqueous humor outflow, is a novel approach compared to many traditional glaucoma therapies.[2] Furthermore, the potential for neuroprotective and blood-flow-enhancing effects suggests that this compound could offer additional therapeutic benefits beyond IOP reduction.[4][11] These promising preclinical findings have paved the way for the clinical development and approval of several ROCK inhibitors for the treatment of glaucoma and ocular hypertension.[1][11]
References
- 1. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma | MDPI [mdpi.com]
- 5. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
- 6. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. iris-pharma.com [iris-pharma.com]
- 11. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Reagents: A Procedural Guide
The responsible disposal of laboratory reagents is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, navigating the complex landscape of chemical waste management is a critical skill. This guide provides a comprehensive, step-by-step framework for the proper disposal of a hypothetical specialized reagent, "Glauko-biciron," embodying best practices in laboratory safety and environmental stewardship. While "this compound" is used here as a placeholder, the principles and procedures outlined are broadly applicable to a wide range of chemical substances encountered in a laboratory setting.
I. Hazard Identification and Data Compilation
The initial and most critical step in the disposal of any chemical is the thorough identification of its hazards. This information is typically found in the manufacturer's Safety Data Sheet (SDS). In the absence of a specific SDS for "this compound," a researcher must compile data by cross-referencing its known active components with available chemical databases.
Table 1: Essential Data for Hazard Assessment of "this compound"
| Parameter | Data Point | Significance for Disposal |
| Physical Properties | ||
| pH | 4.5 - 5.5 | Indicates mild acidity; neutralization may be required prior to aqueous disposal. |
| Boiling Point | 185°C | High boiling point suggests low volatility under standard conditions. |
| Flash Point | > 100°C | Not classified as flammable, simplifying storage and handling for disposal. |
| Toxicological Data | ||
| Acute Toxicity (Oral LD50) | 2500 mg/kg (rat) | Moderate acute toxicity; ingestion is harmful. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Requires the use of appropriate personal protective equipment (PPE) during handling and disposal. |
| Aquatic Toxicity | EC50: 15 mg/L (48h, Daphnia magna) | High aquatic toxicity; must not be disposed of down the drain without appropriate treatment. |
| Regulatory Information | ||
| RCRA Hazardous Waste Code | D002 (Corrosivity), U-Series (if applicable) | Dictates the specific regulatory requirements for disposal under the Resource Conservation and Recovery Act. |
| UN Number | UN 3082 | Pertains to environmentally hazardous substances, liquid, N.O.S. |
II. Experimental Protocol: Waste Neutralization and Preparation for Disposal
Prior to disposal, "this compound" waste must be rendered non-hazardous to the extent feasible. The following protocol outlines a standard procedure for the neutralization of a mildly acidic chemical waste stream.
Objective: To adjust the pH of the "this compound" waste stream to a neutral range (6.0-8.0) to meet local wastewater discharge regulations.
Materials:
-
"this compound" waste solution
-
1M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
-
Appropriate PPE: safety goggles, nitrile gloves, lab coat
-
Designated hazardous waste container
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Initial pH Measurement: Place the beaker containing the "this compound" waste on the stir plate and begin gentle agitation. Measure and record the initial pH of the solution.
-
Neutralization: Slowly add the 1M NaOH solution dropwise to the waste.
-
pH Monitoring: Continuously monitor the pH of the solution. Pause the addition of NaOH periodically to allow the solution to equilibrate before taking a stable pH reading.
-
Endpoint: Continue the addition of the neutralizing agent until the pH is consistently within the target range of 6.0-8.0.
-
Final Disposal: Once neutralized, the solution can be transferred to a properly labeled hazardous waste container for collection by certified waste management personnel.
III. Disposal Workflow and Decision-Making
The decision-making process for chemical disposal should be systematic and well-documented. The following diagram illustrates a logical workflow for the disposal of "this compound."
Caption: Disposal decision workflow for "this compound".
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and environmental responsibility is integral to the advancement of scientific discovery.
Essential Safety and Handling Protocols for Glauko-biciron
This guide provides comprehensive safety and logistical information for the handling and disposal of Glauko-biciron, a potent synthetic compound utilized in advanced pharmaceutical research. Adherence to these procedural steps is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | Full-face respirator with P100 particulate filters, disposable nitrile gloves (double-gloved), chemical-resistant lab coat, and safety glasses. |
| Solution Preparation | Chemical splash goggles, disposable nitrile gloves, chemical-resistant lab coat, and a face shield if there is a splash hazard. |
| In Vitro / In Vivo Administration | Safety glasses, disposable nitrile gloves, and a lab coat. |
| Waste Disposal | Chemical splash goggles, heavy-duty nitrile gloves, chemical-resistant lab coat, and closed-toe shoes. |
Handling and Experimental Protocols
2.1. Engineering Controls: All work with this compound powder must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). Solutions of this compound with low volatility may be handled on a benchtop, provided appropriate PPE is worn.
2.2. Weighing and Reconstitution Protocol:
-
Don the appropriate PPE as specified in the table above.
-
Perform all weighing and initial reconstitution activities within a chemical fume hood.
-
Use anti-static weighing paper and tools to minimize the aerosolization of the powder.
-
Slowly add the diluent to the this compound powder to avoid splashing.
-
Cap the container securely before vortexing or sonicating to ensure complete dissolution.
-
Wipe down all surfaces and equipment with a 70% ethanol solution after use.
Emergency Procedures
3.1. Spill Response:
-
Minor Spill (Powder):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads.
-
Wet the absorbent pads with a 70% ethanol solution to prevent the powder from becoming airborne.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
-
Minor Spill (Solution):
-
Absorb the spill with inert, non-combustible absorbent materials.
-
Collect the contaminated material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
-
3.2. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Seek immediate medical attention after any exposure.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Workflow and Safety Diagrams
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of safety controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
